Enclomiphene Citrate
Description
Enclomiphene Citrate is the orally bioavailable citrate salt of enclomiphene, the trans-isomer of the nonsteroidal triphenylethylene compound clomiphene, with tissue-selective estrogenic and antiestrogenic activities. As a selective estrogen receptor modulator (SERM), enclomiphene binds to hypothalamic estrogen receptors, blocking the negative feedback of endogenous estrogens and stimulating the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus; released GnRH subsequently stimulates the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the anterior pituitary, resulting in ovulation. In addition, this agent may bind to estrogen receptors on breast cancer cells, resulting in the inhibition of estrogen-stimulated proliferation in susceptible cell populations.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.
See also: Enclomiphene (has active moiety).
Structure
2D Structure
Properties
IUPAC Name |
2-[4-[(E)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClNO.C6H8O7/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTMYKVIJXPNBD-BTKVJIOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Cl)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36ClNO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80226887 | |
| Record name | Enclomiphene citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80226887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
598.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7599-79-3, 50-41-9 | |
| Record name | Enclomiphene citrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7599-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Enclomiphene citrate [USAN] | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enclomiphene citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80226887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clomifen dihydrogen citrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.033 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | (E)-2-[4-(2-Chloro-1,2-diphenylvinyl)-phenoxy]triethylamine | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ENCLOMIPHENE CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J303A6U9Y6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Biological Activity of Enclomiphene Citrate Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clomiphene citrate, a selective estrogen receptor modulator (SERM), is a racemic mixture of two stereoisomers: enclomiphene and zuclomiphene. These isomers exhibit distinct and opposing biological activities, primarily through their differential interactions with estrogen receptors (ERs), ERα and ERβ. Enclomiphene, the trans-isomer, functions predominantly as an estrogen receptor antagonist, while zuclomiphene, the cis-isomer, acts as a partial agonist.[1][2] This guide provides a comprehensive technical overview of the stereoisomer-specific biological activities of enclomiphene citrate, focusing on their mechanisms of action, receptor binding affinities, and downstream signaling effects. Detailed experimental protocols for assessing these activities are provided, along with visual representations of key pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.
Introduction to Enclomiphene and Zuclomiphene
Clomiphene citrate is comprised of approximately 62% enclomiphene and 38% zuclomiphene.[1] While historically used as a mixture for the treatment of female infertility, the distinct pharmacological profiles of its constituent isomers have garnered significant interest, particularly in the context of male hypogonadism. Enclomiphene's anti-estrogenic properties form the basis of its therapeutic potential for increasing endogenous testosterone levels, whereas zuclomiphene's estrogenic activity is associated with potential side effects.[1][3]
Mechanism of Action
The differential biological activities of enclomiphene and zuclomiphene stem from their interactions with estrogen receptors in various tissues.
Enclomiphene: An Estrogen Receptor Antagonist
Enclomiphene primarily acts as a competitive antagonist of estrogen receptors, particularly in the hypothalamus and pituitary gland.[4][5] By blocking the negative feedback mechanism of endogenous estrogen on the hypothalamic-pituitary-gonadal (HPG) axis, enclomiphene leads to an increased release of gonadotropin-releasing hormone (GnRH).[4][6] This, in turn, stimulates the pituitary gland to secrete more luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4][6] In males, elevated LH levels stimulate the Leydig cells in the testes to produce more testosterone, while FSH supports spermatogenesis.[1][6] This mechanism allows for the restoration of normal testosterone levels without suppressing the natural production of gonadotropins, a key advantage over exogenous testosterone replacement therapy.[1][3]
Zuclomiphene: An Estrogen Receptor Agonist
In contrast, zuclomiphene exhibits partial agonist activity at estrogen receptors.[1][2] Its estrogen-like effects can counteract the intended therapeutic outcomes of enclomiphene by contributing to the negative feedback on the HPG axis, potentially reducing testosterone production.[2] The estrogenic properties of zuclomiphene are also linked to a higher incidence of side effects.[1][3]
Quantitative Data: Receptor Binding and Biological Activity
The following tables summarize the available quantitative data on the biological activity of enclomiphene and zuclomiphene. It is important to note that direct comparative studies providing Ki or IC50 values for both isomers at both ERα and ERβ are limited and values can vary based on experimental conditions.
Table 1: Estrogen Receptor Binding Affinity
| Compound | Receptor | Assay Type | Value | Reference |
| Enclomiphene | ERα | IC50 | ~1–2 µM | [7] |
| Clomiphene Citrate | ERα | Transcriptional Assay | Agonist/Antagonist (E2 conc. dependent) | [8] |
| Clomiphene Citrate | ERβ | Transcriptional Assay | Antagonist | [8] |
Table 2: In Vivo Effects on Hormone Levels in Hypogonadal Men (from a study on long-term clomiphene citrate treatment)
| Parameter | Baseline (Median) | Post-treatment (Median) | p-value | Reference |
| Total Testosterone | 205.0 ng/dL | 488.0 ng/dL | <0.001 | [9] |
| Estradiol | 17.0 pg/mL | 34.0 pg/mL | <0.001 | [9] |
| LH | 4.0 mIU/mL | 6.1 mIU/mL | <0.001 | [9] |
| Enclomiphene Conc. | - | 2.2 ng/mL | - | [9] |
| Zuclomiphene Conc. | - | 44.0 ng/mL | - | [9] |
A study comparing enclomiphene to clomiphene in hypogonadal men found that enclomiphene led to a median testosterone increase of 166 ng/dL, while clomiphene resulted in an increase of 98 ng/dL (p=0.20).[10] Notably, enclomiphene treatment was associated with a statistically significant lower increase in estradiol levels compared to clomiphene (-5.92 vs. 17.50 pg/mL, p=0.001).[10]
Signaling Pathways and Experimental Workflows
Signaling Pathways
The distinct actions of enclomiphene and zuclomiphene can be visualized through their respective signaling pathways.
Caption: Enclomiphene's antagonistic action on estrogen receptors in the brain.
Caption: Zuclomiphene's agonistic action at the cellular level.
Experimental Workflows
The following diagrams illustrate common experimental workflows for assessing the biological activity of SERMs like enclomiphene and zuclomiphene.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for a luciferase reporter gene assay.
Detailed Experimental Protocols
Competitive Radioligand Binding Assay for Estrogen Receptor Affinity
Objective: To determine the binding affinity (Ki) of enclomiphene and zuclomiphene for ERα and ERβ.
Materials:
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Purified recombinant human ERα and ERβ or cell lysates from cells overexpressing the receptors.
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Radioligand: [³H]-Estradiol.
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Non-labeled competitor: Diethylstilbestrol (DES) for non-specific binding.
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Test compounds: this compound, Zuclomiphene citrate.
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Assay Buffer: e.g., Tris-HCl buffer with additives.
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96-well filter plates and vacuum manifold.
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Scintillation cocktail and liquid scintillation counter.
Protocol:
-
Preparation of Reagents: Prepare serial dilutions of enclomiphene and zuclomiphene. Prepare a fixed concentration of [³H]-Estradiol.
-
Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand.
-
Incubation: Add the ER preparation to initiate the binding reaction. Incubate at 4°C for a sufficient time to reach equilibrium (e.g., 16-18 hours).
-
Separation: Terminate the incubation by rapid vacuum filtration through the filter plates to separate bound from free radioligand.
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Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Add scintillation cocktail to the filters and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Luciferase Reporter Gene Assay for Estrogenic/Anti-estrogenic Activity
Objective: To assess the functional activity of enclomiphene and zuclomiphene as ER agonists or antagonists.
Materials:
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Mammalian cell line (e.g., HEK293, HeLa, or MCF-7).
-
Expression plasmids for human ERα and ERβ.
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Reporter plasmid containing an estrogen response element (ERE) upstream of a luciferase gene.
-
Transfection reagent.
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Cell culture medium and supplements.
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Test compounds: this compound, Zuclomiphene citrate, and 17β-Estradiol (E2) as a control agonist.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Cell Culture and Transfection: Plate cells in a multi-well plate. Co-transfect the cells with the ER expression plasmid and the ERE-luciferase reporter plasmid using a suitable transfection reagent.
-
Treatment: After transfection, treat the cells with serial dilutions of enclomiphene or zuclomiphene. For antagonist activity assessment, co-treat with a fixed concentration of E2.
-
Incubation: Incubate the cells for 24-48 hours to allow for gene expression.
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Cell Lysis: Lyse the cells using a lysis buffer compatible with the luciferase assay system.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysate and immediately measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. For agonist activity, plot the fold induction of luciferase activity versus the compound concentration. For antagonist activity, plot the percentage inhibition of E2-induced luciferase activity versus the compound concentration.
Conclusion
Enclomiphene and zuclomiphene, the stereoisomers of clomiphene citrate, possess distinct and opposing biological activities. Enclomiphene's primary role as an estrogen receptor antagonist makes it a promising therapeutic agent for conditions such as male secondary hypogonadism, where it can effectively and safely increase endogenous testosterone levels while preserving fertility.[1][3] Conversely, zuclomiphene's estrogenic properties may contribute to side effects and potentially counteract the therapeutic benefits of enclomiphene.[1][2] A thorough understanding of their differential pharmacology, supported by robust experimental evaluation as detailed in this guide, is crucial for the continued development and targeted application of these compounds in clinical practice. Further research is warranted to fully elucidate the precise binding affinities and downstream signaling consequences of each isomer on both ERα and ERβ to optimize their therapeutic potential.
References
- 1. news-medical.net [news-medical.net]
- 2. Zuclomifene - Wikipedia [en.wikipedia.org]
- 3. How Enclomiphene Works to Support Male Hormone Health | Good Health by Hims [hims.com]
- 4. droracle.ai [droracle.ai]
- 5. Enclomifene - Wikipedia [en.wikipedia.org]
- 6. conciergemdla.com [conciergemdla.com]
- 7. medkoo.com [medkoo.com]
- 8. Clomiphene citrate elicits estrogen agonistic/antagonistic effects differentially via estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Serum levels of enclomiphene and zuclomiphene in men with hypogonadism on long-term clomiphene citrate treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety and efficacy of enclomiphene and clomiphene for hypogonadal men - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Enclomiphene Citrate: A Deep Dive into its In Vivo Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Enclomiphene citrate, the trans-isomer of clomiphene citrate, has garnered significant attention as a selective estrogen receptor modulator (SERM) for the treatment of secondary male hypogonadism. Unlike exogenous testosterone therapies that can suppress the hypothalamic-pituitary-gonadal (HPG) axis, this compound offers a unique mechanism to restore endogenous testosterone production while potentially preserving fertility. This technical guide provides an in-depth analysis of the in vivo pharmacokinetics and pharmacodynamics of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its physiological interactions.
Pharmacodynamics: Restoring Hormonal Balance
This compound's primary pharmacodynamic effect lies in its ability to antagonize estrogen receptors at the level of the hypothalamus and pituitary gland.[1][2][3] This action disrupts the negative feedback loop exerted by estrogen, leading to an increased release of gonadotropin-releasing hormone (GnRH) from the hypothalamus.[3] Consequently, the pituitary gland is stimulated to produce and release more luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][4][5] In men, LH acts on the Leydig cells in the testes to increase testosterone production, while FSH stimulates the Sertoli cells, which is crucial for spermatogenesis.[3]
This mechanism effectively elevates serum testosterone levels while maintaining or even improving sperm counts, a significant advantage over traditional testosterone replacement therapy (TRT) which suppresses gonadotropin secretion and can impair fertility.[3][4][5] Studies have consistently demonstrated that this compound treatment leads to statistically significant increases in total testosterone, LH, and FSH levels in men with secondary hypogonadism.[5][6][7]
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Quantitative Pharmacodynamic Effects
Clinical studies have quantified the dose-dependent effects of this compound on key hormones. The following tables summarize findings from notable clinical trials.
Table 1: Mean Change in Hormone Levels After 16 Weeks of Treatment
| Treatment Group | Mean Change in Total Testosterone (ng/dL) | Mean Change in LH (mIU/mL) | Mean Change in FSH (mIU/mL) |
| This compound (12.5 mg) | +189 | +5.1 | +4.8 |
| This compound (25 mg) | +151 | +7.4 | +6.9 |
| Topical Testosterone | +114 | -4.4 | -2.4 |
| Placebo | -27 | +0.2 | +0.1 |
Source: Adapted from data presented in a randomized phase IIB study.[5]
Table 2: Total Testosterone Levels After 6 Weeks of Continuous Use
| Treatment Group | Mean Total Testosterone (ng/dL) |
| This compound (6.25 mg) | Not Reported |
| This compound (12.5 mg) | Not Reported |
| This compound (25 mg) | 604 ± 160 |
| Transdermal Testosterone (5 g) | 500 ± 278 |
Source: Data from a randomized, single-blind, two-center, phase II study.[6]
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
The pharmacokinetic profile of this compound is characterized by rapid oral absorption.
Table 3: Summary of Pharmacokinetic Parameters of this compound
| Parameter | Value | Notes |
| Time to Maximum Concentration (Tmax) | 2-3 hours | After a single oral dose.[7] |
| Half-life (t1/2) | ~10 hours | Considered relatively short.[8][9] |
| Metabolism | Hepatic | Primarily via cytochrome P450 enzymes CYP2D6 and CYP3A4.[8][10] |
| Excretion | Primarily in feces | Early studies with labeled clomiphene citrate showed about 42% fecal excretion.[11] |
Despite its relatively short half-life, the pharmacodynamic effects of this compound on hormone levels have been observed to persist for at least one week after cessation of treatment, suggesting a sustained biological action.[6][7][12]
Experimental Protocols
To assess the pharmacokinetics and pharmacodynamics of this compound, rigorous experimental designs are employed. Below is a synthesized protocol based on methodologies described in clinical trials.
Protocol: 24-Hour Pharmacodynamic and Pharmacokinetic Profiling
Objective: To determine the 24-hour serum concentration profiles of this compound, total testosterone, LH, and FSH following single and multiple dosing.
Study Design: A randomized, single-blind, parallel-group study.
Participant Population: Healthy men with secondary hypogonadism (e.g., total testosterone <350 ng/dL and LH <12 IU/L on two separate occasions).[6][13]
Methodology:
-
Screening Phase: Potential participants undergo a thorough medical history review, physical examination, and baseline laboratory tests to confirm eligibility.
-
Randomization: Eligible subjects are randomly assigned to receive one of the following treatments daily for a specified period (e.g., 6 weeks):
-
This compound (e.g., 6.25 mg, 12.5 mg, or 25 mg)
-
Placebo
-
Active comparator (e.g., transdermal testosterone gel)
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Sampling (Day 1 and Final Day of Treatment):
-
An indwelling catheter is placed for serial blood sampling.
-
A baseline blood sample is collected (Time 0) before the first dose (Day 1) or the final dose.
-
The assigned treatment is administered orally.
-
Blood samples are collected at regular intervals over a 24-hour period (e.g., hourly for the first 12 hours, then every 2 hours for the next 12 hours).[6][13]
-
-
Sample Processing and Analysis:
-
Serum is separated from blood samples and stored at -80°C until analysis.
-
Serum concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Serum levels of total testosterone, LH, and FSH are measured using validated immunoassays.
-
-
Data Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC) for this compound are calculated using non-compartmental analysis.
-
Pharmacodynamic parameters, including mean 24-hour concentrations and area under the effect curve for hormones, are calculated.
-
Statistical comparisons are made between treatment groups and between baseline and post-treatment values.
-
Experimental Workflow Diagram
Caption: A generalized workflow for a clinical trial assessing this compound.
Conclusion
This compound presents a promising therapeutic option for men with secondary hypogonadism, particularly those who wish to maintain fertility. Its well-defined mechanism of action, which involves stimulating the body's own testosterone production machinery, sets it apart from traditional testosterone replacement therapies. The pharmacokinetic profile allows for convenient oral dosing, and the sustained pharmacodynamic effects offer a stable hormonal response. Further long-term studies will continue to elucidate the full clinical utility and safety profile of this targeted hormonal therapy.
References
- 1. fountainnyc.com [fountainnyc.com]
- 2. algorx [algorx.ai]
- 3. hims.com [hims.com]
- 4. This compound for the Treatment of Secondary Male Hypogonadism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medcentral.com [medcentral.com]
- 6. Testosterone restoration using this compound in men with secondary hypogonadism: a pharmacodynamic and pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. maximustribe.com [maximustribe.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Enclomiphene | C26H28ClNO | CID 1548953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. discovery.researcher.life [discovery.researcher.life]
An In-Depth Technical Guide to the Molecular Structure and Chemical Properties of Enclomiphene Citrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enclomiphene citrate is the trans-isomer of clomiphene citrate, a selective estrogen receptor modulator (SERM) that has been investigated primarily for the treatment of secondary hypogonadism in men. Unlike exogenous testosterone therapies, this compound offers a unique mechanism of action that stimulates the body's endogenous production of testosterone, thereby preserving testicular function and fertility. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its signaling pathways.
Molecular Structure and Chemical Properties
This compound is a non-steroidal triphenylethylene derivative. The citrate salt form enhances its stability and solubility.
Chemical Structure:
Caption: Molecular structure of this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₂H₃₆ClNO₈ | [1] |
| Molecular Weight | 598.1 g/mol | [1] |
| IUPAC Name | 2-[4-[(E)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | [1] |
| CAS Number | 7599-79-3 | [1] |
| Appearance | White to pale yellow powder | N/A |
| Solubility | Soluble in DMSO and Ethanol | [2] |
| Isomeric Composition | Trans-isomer of clomiphene | [3] |
Mechanism of Action: A Selective Estrogen Receptor Modulator
This compound functions as a selective estrogen receptor modulator (SERM), exhibiting tissue-specific antagonist and partial agonist effects on estrogen receptors (ERs). Its primary therapeutic effect in men with secondary hypogonadism stems from its antagonist activity at the level of the hypothalamus and pituitary gland.[4][5]
By blocking estrogen-mediated negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis, this compound stimulates the release of gonadotropin-releasing hormone (GnRH).[6] This, in turn, leads to increased secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[4][7] LH acts on the Leydig cells in the testes to increase the production of testosterone, while FSH stimulates spermatogenesis.[4][7]
Caption: Enclomiphene's Mechanism of Action on the HPG Axis.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by rapid oral absorption and a relatively short half-life compared to its cis-isomer, zuclomiphene.
Table 2: Pharmacokinetic Parameters of this compound in Adult Males
| Parameter | Value | Condition | Reference |
| Tmax (Time to Peak Concentration) | ~2-3 hours | Single oral dose | [8] |
| Cmax (Peak Plasma Concentration) | Dose-dependent | Single oral dose | [8] |
| Half-life (t½) | Approximately 10 hours | Single oral dose | [8] |
| Elimination | Primarily first-order elimination | Following single dose | [8] |
Chemical Properties and Receptor Binding Affinity
Enclomiphene's biological activity is dictated by its affinity for estrogen receptors. While specific Ki or IC50 values for this compound are not consistently reported across the literature, studies on clomiphene analogs provide insights into its binding characteristics.
Table 3: Estrogen Receptor Binding Affinity
| Ligand | Receptor | Affinity Metric | Value | Reference |
| Enclomiphene | Estrogen Receptor α (ERα) | IC50 | 4.56 nM | [9] |
| Enclomiphene Analog (6866) | Estrogen Receptor (RE) | RBA (Estradiol = 100%) | 6% | [1] |
| Enclomiphene | Antiestrogen-Binding Site (AEBS) | RBA (Tamoxifen = 100%) | 140% | [1] |
RBA: Relative Binding Affinity
Clinical Data Summary
Multiple clinical trials have demonstrated the efficacy of this compound in restoring normal testosterone levels in men with secondary hypogonadism, while maintaining or improving semen parameters.
Table 4: Summary of Clinical Trial Results for this compound in Men with Secondary Hypogonadism
| Study/Dosage | Duration | Change in Total Testosterone (ng/dL) | Change in LH (IU/L) | Change in FSH (IU/L) | Change in Sperm Concentration (M/mL) | Reference |
| 25 mg/day | 6 weeks | Baseline: <350; Post-treatment: 604 ± 160 | Statistically significant increase | Statistically significant increase | N/A | [4] |
| 12.5 mg and 25 mg/day | 3 months | Statistically significant increase vs. placebo | Statistically significant increase vs. placebo | Statistically significant increase vs. placebo | Maintained or improved | [10] |
| Retrospective Study | N/A | Median increase of 166 | N/A | N/A | N/A |
Experimental Protocols
Estrogen Receptor Binding Assay (Competitive Radioligand Binding)
This protocol is a generalized procedure for determining the binding affinity of a compound like this compound to the estrogen receptor.
Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of a radiolabeled estrogen (e.g., [³H]-estradiol) to the estrogen receptor (IC50).
Materials:
-
Rat uterine cytosol preparation (source of estrogen receptors)
-
[³H]-estradiol (radioligand)
-
This compound (test compound)
-
Unlabeled 17β-estradiol (for determining non-specific binding)
-
Assay buffer (e.g., Tris-EDTA buffer)
-
Scintillation cocktail and counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound and a fixed concentration of [³H]-estradiol in the assay buffer.
-
Assay Setup: In triplicate, combine the rat uterine cytosol, [³H]-estradiol, and varying concentrations of this compound in microcentrifuge tubes. Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).
-
Incubation: Incubate the tubes at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as hydroxylapatite (HAP) assay or dextran-coated charcoal (DCC) adsorption.
-
Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
Caption: Workflow for Estrogen Receptor Binding Assay.
Quantification of Enclomiphene in Human Plasma by HPLC-MS/MS
This protocol outlines a general method for the quantitative analysis of enclomiphene in biological matrices, essential for pharmacokinetic studies.
Objective: To accurately and precisely quantify the concentration of enclomiphene in human plasma samples.
Materials:
-
Human plasma samples
-
This compound analytical standard
-
Internal standard (e.g., a structurally similar compound not present in the sample)
-
Organic solvents for extraction (e.g., methyl tert-butyl ether, acetonitrile)
-
HPLC system coupled with a tandem mass spectrometer (MS/MS)
-
C18 analytical column
Procedure:
-
Sample Preparation:
-
Thaw plasma samples.
-
Spike samples with the internal standard.
-
Perform liquid-liquid extraction or solid-phase extraction to isolate enclomiphene and the internal standard from the plasma matrix.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
-
HPLC-MS/MS Analysis:
-
Inject the prepared sample into the HPLC-MS/MS system.
-
Separate enclomiphene from other components on the C18 column using a suitable mobile phase gradient.
-
Detect and quantify enclomiphene and the internal standard using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions.
-
-
Data Analysis:
-
Generate a calibration curve using known concentrations of enclomiphene standard.
-
Calculate the concentration of enclomiphene in the plasma samples by comparing the peak area ratio of enclomiphene to the internal standard against the calibration curve.
-
Caption: Workflow for HPLC-MS/MS Quantification of Enclomiphene.
Downstream Signaling and Broader Biological Effects
While the primary mechanism of this compound is well-established within the HPG axis, its interaction with estrogen receptors can potentially influence other signaling pathways. Research into the broader proteomic and metabolic effects of SERMs is ongoing. Some studies on clomiphene citrate, the parent compound of enclomiphene, suggest potential modulation of pathways involved in cell proliferation and apoptosis through the ubiquitin-proteasome system, leading to the downregulation of ERα.[8] Further research is needed to elucidate the specific downstream signaling cascades affected by this compound.
Caption: Potential Downstream Effect of Enclomiphene on ER Degradation.
Conclusion
This compound presents a targeted approach to the treatment of secondary hypogonadism in men by leveraging its selective estrogen receptor antagonist properties within the hypothalamic-pituitary-gonadal axis. Its distinct molecular structure and pharmacokinetic profile differentiate it from other SERMs and testosterone replacement therapies. The data summarized herein provide a solid foundation for researchers and drug development professionals to understand the core scientific principles of this compound. Further investigation into its downstream signaling effects and long-term clinical outcomes will continue to refine its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Proteomic analysis of seminal extracellular vesicle proteins involved in asthenozoospermia by iTRAQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assets - RightsPlatform [rights-platform.com]
- 4. Quantification of clomiphene metabolite isomers in human plasma by rapid-resolution liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | ER modulator | Probechem Biochemicals [probechem.com]
- 6. cphi-online.com [cphi-online.com]
- 7. Clomiphene citrate down-regulates estrogen receptor-α through the ubiquitin-proteasome pathway in a human endometrial cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. japsonline.com [japsonline.com]
- 10. Enclomiphene, an estrogen receptor antagonist for the treatment of testosterone deficiency in men - PubMed [pubmed.ncbi.nlm.nih.gov]
Enclomiphene Citrate and Leydig Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enclomiphene citrate, the trans-isomer of clomiphene citrate, is a selective estrogen receptor modulator (SERM) that has demonstrated efficacy in increasing serum testosterone levels in men with secondary hypogonadism.[1][2] Unlike exogenous testosterone therapies, this compound stimulates the body's endogenous testosterone production, thereby preserving fertility.[3][4][5][6][7] This guide provides a detailed examination of the signaling pathways activated by this compound, with a specific focus on its effects on Leydig cells. It includes a summary of quantitative data from clinical studies, detailed experimental protocols for investigating Leydig cell function, and visualizations of the key signaling cascades.
Introduction: The Hypothalamic-Pituitary-Gonadal (HPG) Axis and this compound's Mechanism of Action
Testosterone production in males is regulated by the hypothalamic-pituitary-gonadal (HPG) axis. The hypothalamus releases gonadotropin-releasing hormone (GnRH), which stimulates the anterior pituitary to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[8] LH then acts on the Leydig cells within the testes to stimulate the synthesis of testosterone.[4] Testosterone and its metabolite, estradiol, exert negative feedback on the hypothalamus and pituitary, thereby regulating LH and FSH release.[4]
This compound functions as an estrogen receptor antagonist at the level of the hypothalamus and pituitary gland.[3][4] By blocking the inhibitory effects of estrogen, enclomiphene disrupts the negative feedback loop.[4] This disruption leads to an increase in the pulsatile release of GnRH, which in turn stimulates the pituitary to produce more LH and FSH.[3][4][6] The elevated LH levels are the primary drivers of increased testosterone synthesis by the Leydig cells.[2][4]
References
- 1. Isolation of Primary Leydig Cells from Murine Testis [bio-protocol.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Isolation of Primary Leydig Cells from Murine Testis [en.bio-protocol.org]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. origene.com [origene.com]
- 6. Comprehensive and Quantitative Analysis of the Changes in Proteomic and Phosphoproteomic Profiles during Stimulation and Repression of Steroidogenesis in MA-10 Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on Enclomiphene Citrate for Secondary Hypogonadism Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Secondary hypogonadism, a condition characterized by insufficient testosterone production due to dysfunction of the hypothalamus or pituitary gland, presents a significant challenge in men's health.[1] While traditional testosterone replacement therapy (TRT) effectively elevates serum testosterone, it can suppress the hypothalamic-pituitary-gonadal (HPG) axis, leading to testicular atrophy and infertility.[2][3] Enclomiphene citrate, the trans-isomer of clomiphene citrate, has emerged as a promising alternative that stimulates the body's endogenous testosterone production, thereby preserving testicular function and fertility.[4][5] This technical guide provides a comprehensive overview of the core scientific principles of this compound, its mechanism of action, a summary of key clinical findings, and detailed experimental protocols relevant to its study.
Core Concepts: Mechanism of Action
This compound is a selective estrogen receptor modulator (SERM) that acts as an estrogen receptor antagonist, primarily at the level of the hypothalamus and pituitary gland.[6][7] In men with secondary hypogonadism, circulating estradiol provides negative feedback on the HPG axis, suppressing the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus and, subsequently, luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary.[1][3]
By competitively binding to and blocking estrogen receptors in the hypothalamus, this compound interrupts this negative feedback loop.[4][8] This "tricks" the brain into perceiving a low estrogen state, leading to an increased pulsatile release of GnRH.[9] Elevated GnRH then stimulates the anterior pituitary to secrete more LH and FSH.[10] LH acts on the Leydig cells in the testes to increase the synthesis and secretion of testosterone, while FSH stimulates the Sertoli cells, supporting spermatogenesis.[1][7] This mechanism effectively restores the natural production of testosterone without the suppressive effects of exogenous androgens.[2][7]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in the HPG axis.
Quantitative Data Summary
Clinical research has demonstrated the efficacy of this compound in restoring normal testosterone levels while maintaining fertility in men with secondary hypogonadism. The following tables summarize key quantitative data from various studies.
Table 1: Hormonal Responses to this compound
| Study / Cohort | Treatment Group | N | Baseline Total T (ng/dL) | Post-treatment Total T (ng/dL) | Baseline LH (IU/L) | Post-treatment LH (IU/L) | Baseline FSH (IU/L) | Post-treatment FSH (IU/L) |
| Wiehle et al. (2014)[3] | Enclomiphene 12.5 mg | 42 | <250 | ~500 | - | - | - | - |
| Wiehle et al. (2014)[3] | Enclomiphene 25 mg | 41 | <250 | ~550 | - | - | - | - |
| Wiehle et al. (2013)[11] | Enclomiphene 25 mg | - | - | 604 ± 160 | - | - | - | - |
| Thomas et al. (2023)[12] | This compound | 46 | 289.5 | 506.5 | 4.8 | 8.3 | 4.2 | 6.5 |
| Retrospective Study (2023)[13] | Enclomiphene | 114 | - | 547 | - | 6.08 | - | 6.46 |
Data are presented as mean ± SD or median where specified. T = Testosterone, LH = Luteinizing Hormone, FSH = Follicle-Stimulating Hormone.
Table 2: Effects on Semen Parameters
| Study / Cohort | Treatment Group | N | Baseline Sperm Conc. (M/mL) | Post-treatment Sperm Conc. (M/mL) | Baseline Motility (%) | Post-treatment Motility (%) | Baseline TMSC (M) | Post-treatment TMSC (M) |
| Wiehle et al. (2014)[3] | Enclomiphene (12.5 & 25mg) | 83 | - | Maintained | - | - | - | - |
| Thomas et al. (2023)[12] | This compound | 46 | 17.8 | 21.3 | 40 | 45 | 4.9 | 12.2 |
Conc. = Concentration, TMSC = Total Motile Sperm Count. In the Wiehle et al. (2014) study, 14.6% of men in the enclomiphene groups became oligospermic compared to 54% in the topical testosterone group.[3]
Table 3: Comparison with Other Therapies
| Parameter | This compound | Clomiphene Citrate | Topical Testosterone |
| Total Testosterone | Significant increase[9][12] | Significant increase[9] | Significant increase[3] |
| LH & FSH | Significant increase[12][14] | Variable/No significant change[12] | Suppressed[3][11] |
| Sperm Count | Maintained or increased[3][12] | Maintained[12] | Decreased (Oligospermia risk)[3] |
| Estradiol | Smaller increase vs. Clomiphene[15] | Significant increase[16] | - |
| Adverse Events | Lower rate than Clomiphene[15][16] | Higher rate of mood changes, etc.[15] | Application site reactions, etc.[3] |
Experimental Protocols
The following sections detail generalized protocols for preclinical and clinical evaluation of this compound for secondary hypogonadism, based on methodologies reported in the literature.
Phase II/III Clinical Trial Protocol
A randomized, double-blind, placebo- and active-controlled study is a common design to evaluate the efficacy and safety of this compound.
Objective: To assess the efficacy of this compound in restoring normal testosterone levels while preserving spermatogenesis in men with secondary hypogonadism.
Study Design:
-
Participants: Men aged 18-60 years with confirmed secondary hypogonadism (e.g., two morning total testosterone levels <300 ng/dL) and normal baseline sperm parameters.[3]
-
Randomization: Participants are randomized into multiple arms, for example:
-
This compound (e.g., 12.5 mg/day)
-
This compound (e.g., 25 mg/day)
-
Placebo
-
Active Comparator (e.g., topical testosterone gel)[3]
-
-
Duration: A treatment period of 3 to 6 months is typical to assess hormonal and semen parameter changes.
-
Primary Endpoints:
-
Secondary Endpoints:
-
Changes in LH, FSH, and estradiol levels.
-
Changes in sperm motility and total motile sperm count.
-
Assessment of hypogonadal symptoms through validated questionnaires.
-
Safety and tolerability, monitored through adverse event reporting and clinical laboratory tests.
-
Methodology:
-
Screening: Potential participants undergo a thorough medical history, physical examination, and laboratory testing to confirm eligibility.
-
Baseline Assessment: At the beginning of the study, baseline blood samples are collected for hormonal analysis, and semen samples are collected for semen analysis.
-
Intervention: Participants self-administer the assigned treatment daily for the duration of the study.
-
Follow-up Visits: Regular follow-up visits (e.g., monthly) are scheduled to monitor for adverse events, assess compliance, and collect blood and semen samples.
-
Hormone Analysis: Serum concentrations of total testosterone, LH, FSH, and estradiol are measured using validated immunoassays or liquid chromatography-mass spectrometry (LC-MS).
-
Semen Analysis: Semen parameters (volume, concentration, motility, morphology) are assessed according to World Health Organization (WHO) guidelines.
-
Statistical Analysis: Appropriate statistical methods (e.g., ANCOVA for changes from baseline, chi-squared tests for categorical data) are used to compare the treatment groups.
Clinical Trial Workflow
Caption: A typical workflow for a clinical trial of this compound.
Safety and Tolerability
This compound is generally well-tolerated.[17] Long-term studies on clomiphene citrate suggest a favorable safety profile, and studies directly comparing enclomiphene to clomiphene indicate that enclomiphene may have a lower incidence of adverse effects, particularly mood-related side effects.[15][18] Common side effects reported in some studies include headache, nausea, and mood changes.[1] Unlike TRT, enclomiphene has not been associated with erythrocytosis.[1] However, long-term safety data for enclomiphene as a standalone treatment are still emerging.[19][20]
Conclusion and Future Directions
This compound presents a significant advancement in the management of secondary hypogonadism, offering a therapeutic option that restores endogenous testosterone production while preserving male fertility. Its mechanism of action via the HPG axis is well-understood, and clinical data supports its efficacy and safety profile. For researchers and drug development professionals, enclomiphene serves as a key compound in the SERM class with potential for further investigation into its long-term effects on bone density, cardiovascular health, and overall quality of life in hypogonadal men. Future research should focus on large-scale, long-term studies to further delineate its safety and efficacy profile and to explore its full therapeutic potential.
References
- 1. news-medical.net [news-medical.net]
- 2. hims.com [hims.com]
- 3. medcentral.com [medcentral.com]
- 4. Successful Management of Secondary Hypogonadism with this compound: A Case Report Highlighting Advantages over Clomid and other Aromatase Inhibitors [gavinpublishers.com]
- 5. agemd.com [agemd.com]
- 6. Enclomifene - Wikipedia [en.wikipedia.org]
- 7. conciergemdla.com [conciergemdla.com]
- 8. buyenclomiphene.com [buyenclomiphene.com]
- 9. mensreproductivehealth.com [mensreproductivehealth.com]
- 10. fountainnyc.com [fountainnyc.com]
- 11. Testosterone Restoration by this compound in Men with Secondary Hypogonadism: Pharmacodynamics and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy of Clomiphene Citrate Versus this compound for Male Infertility Treatment: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. auajournals.org [auajournals.org]
- 14. researchgate.net [researchgate.net]
- 15. auajournals.org [auajournals.org]
- 16. academic.oup.com [academic.oup.com]
- 17. youtube.com [youtube.com]
- 18. Long-Term Safety and Efficacy of Clomiphene Citrate for the Treatment of Hypogonadism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. maximustribe.com [maximustribe.com]
- 20. driphydration.com [driphydration.com]
Enclomiphene Citrate and Its Effects on Spermatogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enclomiphene citrate, the trans-isomer of clomiphene citrate, is a selective estrogen receptor modulator (SERM) that has demonstrated significant potential in the treatment of secondary hypogonadism while preserving or enhancing spermatogenesis. Unlike exogenous testosterone therapy, which suppresses the hypothalamic-pituitary-gonadal (HPG) axis, this compound acts as an estrogen receptor antagonist at the level of the hypothalamus and pituitary gland. This mechanism obviates the negative feedback loop of estrogen, leading to increased secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2][3][4][5] Consequently, the testes are stimulated to produce endogenous testosterone and support spermatogenesis.[1][2][3][4][5] This technical guide provides an in-depth review of the effects of this compound on spermatogenesis, presenting quantitative data from key clinical trials, detailing experimental protocols, and illustrating the underlying signaling pathways.
Mechanism of Action: The Hypothalamic-Pituitary-Gonadal Axis
This compound's primary mechanism of action is the blockade of estrogen receptors in the hypothalamus.[1][3][5] In the male hormonal feedback loop, testosterone is aromatized to estradiol, which then signals the hypothalamus and pituitary gland to reduce the production of GnRH, LH, and FSH. By competitively binding to these estrogen receptors, this compound effectively removes this negative feedback.[4] This leads to an increased pulsatile release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus.
The increased GnRH stimulation prompts the anterior pituitary to secrete higher levels of gonadotropins: LH and FSH.[2][6][7] LH acts on the Leydig cells in the testes to increase the synthesis and secretion of testosterone.[8] FSH, along with intra-testicular testosterone, acts on the Sertoli cells within the seminiferous tubules to stimulate and maintain spermatogenesis.[8]
The following diagram illustrates this signaling pathway:
Quantitative Effects on Hormonal and Semen Parameters
Clinical studies have consistently demonstrated the efficacy of this compound in elevating gonadotropin and testosterone levels while maintaining or improving semen parameters. The following tables summarize key quantitative data from prominent clinical trials.
Hormonal Parameters
Table 1: Mean Change in Hormonal Parameters Following Treatment
| Study | Treatment Group | N | Baseline Total T (ng/dL) | Change in Total T (ng/dL) | Baseline LH (mIU/mL) | Change in LH (mIU/mL) | Baseline FSH (mIU/mL) | Change in FSH (mIU/mL) |
| Wiehle et al. (2014) | Enclomiphene 12.5 mg | 42 | 226.5 | +249.5 | 4.3 | +5.1 | 4.5 | +4.8 |
| Enclomiphene 25 mg | 41 | 227.1 | +268.9 | 4.5 | +7.4 | 4.7 | +6.9 | |
| Topical Testosterone | 40 | 225.8 | +274.2 | 4.6 | -4.4 | 4.8 | -2.4 | |
| Placebo | 10 | 226.8 | +16.2 | 4.4 | +0.3 | 4.6 | +0.2 | |
| Kim et al. (2016) | Enclomiphene 12.5 mg | 44 | 251.3 | +199.7 | 4.1 | +3.9 | 4.6 | +2.7 |
| Enclomiphene 25 mg | 42 | 253.6 | +242.4 | 4.4 | +5.5 | 4.9 | +4.1 | |
| Topical Testosterone | 43 | 252.1 | +264.9 | 4.2 | -2.1 | 4.7 | -1.8 | |
| Thomas et al. (2023) | This compound | 46 | 325.0 | +220.0 | 4.9 | +3.2 | 4.7 | +2.2 |
| Clomiphene Citrate | 32 | 310.5 | +244.0 | 5.2 | +1.5 | 5.1 | +1.0 |
*Statistically significant increase (p<0.05). Data presented as mean or median as reported in the original studies.
Semen Parameters
Table 2: Mean Change in Semen Parameters Following Treatment
| Study | Treatment Group | N | Baseline Sperm Conc. (M/mL) | Change in Sperm Conc. (M/mL) | Baseline Motility (%) | Change in Motility (%) | Baseline TMSC (M) | Change in TMSC (M) |
| Wiehle et al. (2014) | Enclomiphene 12.5 mg | 42 | 53.3 | +15.2 | N/A | N/A | N/A | N/A |
| Enclomiphene 25 mg | 41 | 55.6 | +1.7 | N/A | N/A | N/A | N/A | |
| Topical Testosterone | 40 | 54.9 | -32.8 | N/A | N/A | N/A | N/A | |
| Placebo | 10 | 56.7 | -1.4 | N/A | N/A | N/A | N/A | |
| Kim et al. (2016) | Enclomiphene 12.5 mg & 25mg (pooled) | 86 | 58.7 | +8.7 | N/A | N/A | N/A | N/A |
| Topical Testosterone | 43 | 62.1 | -42.8 | N/A | N/A | N/A | N/A | |
| Thomas et al. (2023) | This compound | 24 | 15.0 | +1.0 | 30.0 | +10.0 | 8.9 | +11.2 |
| Clomiphene Citrate | 27 | 10.0 | +5.0 | 30.0 | +5.0* | 6.0 | +6.9 |
*Statistically significant increase (p<0.05). TMSC = Total Motile Sperm Count. N/A = Not Available in the provided search results. Data presented as mean or median as reported in the original studies.
Experimental Protocols
The following sections detail the general methodologies employed in the clinical trials assessing the effects of this compound.
Study Design and Participant Population
The pivotal studies on this compound were typically randomized, double-blind, placebo- and/or active-controlled trials.
-
Inclusion Criteria: Typically included adult males (18-60 years) with secondary hypogonadism, characterized by low morning total testosterone levels (e.g., < 300 ng/dL on two separate occasions) and low or inappropriately normal LH levels (e.g., < 9.4 IU/L).
-
Exclusion Criteria: Often included primary testicular failure (high LH and FSH), conditions that could affect hormone levels or spermatogenesis, and use of medications known to interfere with the HPG axis.
Semen Analysis
Semen analysis was a primary endpoint in many studies to assess the impact on spermatogenesis. The general protocol, adhering to World Health Organization (WHO) guidelines, is as follows:
-
Sample Collection: Participants are instructed to maintain a period of ejaculatory abstinence for 2 to 7 days prior to collection. The sample is collected via masturbation into a sterile container.
-
Sample Delivery: The collected sample is to be delivered to the laboratory within one hour of collection, maintained at ambient temperature.
-
Liquefaction: The semen sample is allowed to liquefy at room temperature for 30-60 minutes.
-
Macroscopic Examination: Volume, pH, viscosity, and appearance are recorded.
-
Microscopic Examination:
-
Sperm Concentration: Determined using a hemocytometer (e.g., Makler or Neubauer chamber) or by a Computer-Assisted Sperm Analysis (CASA) system. Results are reported in millions of sperm per milliliter (M/mL).
-
Sperm Motility: Assessed as the percentage of motile sperm. Motility is often categorized into progressive (sperm moving actively, either linearly or in a large circle) and non-progressive (all other patterns of motility with an absence of progression). CASA systems provide more detailed kinematic parameters.
-
Sperm Morphology: The percentage of sperm with normal shape is determined by microscopic examination of a stained slide (e.g., Papanicolaou or Diff-Quik stain) under oil immersion. Strict criteria (e.g., Kruger's) are often applied.
-
Hormonal Assays
Serum concentrations of key hormones were measured at baseline and at various time points throughout the studies.
-
Sample Collection: Blood samples are typically collected in the morning to account for the diurnal variation in testosterone levels.
-
Assay Methods: Serum levels of total testosterone, LH, and FSH are commonly measured using automated immunoassays, such as chemiluminescent immunoassays (CIAs) or electrochemiluminescence immunoassays (ECLIAs), on platforms like the ADVIA Centaur®. These assays utilize specific antibodies to quantify the hormone levels.
-
Quality Control: Assays are performed in a central laboratory to ensure consistency and are subject to rigorous quality control procedures, including the use of internal and external standards and controls.
Conclusion
This compound presents a significant advancement in the management of secondary hypogonadism, particularly for men who wish to preserve their fertility. Its mechanism of action, centered on the restoration of the natural hormonal cascade of the HPG axis, effectively increases endogenous testosterone production while supporting spermatogenesis. The quantitative data from numerous clinical trials robustly support its efficacy in improving hormonal profiles and maintaining semen parameters, a stark contrast to the suppressive effects of exogenous testosterone therapy. The detailed experimental protocols from these studies provide a framework for future research and clinical assessment of SERMs in male reproductive health. Further investigation into the long-term effects and direct comparisons with other SERMs will continue to refine the clinical application of this compound.
References
- 1. An Extension Study of this compound in the Treatment of Men With Secondary Hypogonadism | MedPath [trial.medpath.com]
- 2. Clomiphene citrate improves sperm parameters in infertile men with idiopathic oligoasthenozoospermia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for the Treatment of Secondary Male Hypogonadism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Testosterone restoration using this compound in men with secondary hypogonadism: a pharmacodynamic and pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of Clomiphene Citrate Versus this compound for Male Infertility Treatment: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medcentral.com [medcentral.com]
- 8. f1000research-files.f1000.com [f1000research-files.f1000.com]
Methodological & Application
Application Notes and Protocols for HPLC-UV Analysis of Enclomiphene Citrate in Research Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enclomiphene citrate, the trans-isomer of clomiphene citrate, is a selective estrogen receptor modulator (SERM) investigated for the treatment of secondary hypogonadism in men.[1] It acts as an estrogen receptor antagonist in the hypothalamus and pituitary gland, disrupting the negative feedback loop of estrogen.[2][3] This leads to an increase in the secretion of gonadotropin-releasing hormone (GnRH), which in turn stimulates the pituitary to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][3][4][5] In men, elevated LH levels stimulate the Leydig cells in the testes to increase testosterone production.[2][4]
Accurate and reliable quantification of this compound in research samples, such as plasma and serum, is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a widely used analytical technique for this purpose, offering a balance of sensitivity, specificity, and accessibility.
This document provides a detailed protocol for the analysis of this compound in research samples using a validated HPLC-UV method. It includes information on sample preparation, chromatographic conditions, method validation parameters, and data presentation.
Signaling Pathway of this compound
The mechanism of action of this compound involves the modulation of the hypothalamic-pituitary-gonadal (HPG) axis. The following diagram illustrates this signaling pathway.
Caption: Signaling pathway of this compound on the HPG axis.
Experimental Protocols
This section details the materials, reagents, and step-by-step procedures for the HPLC-UV analysis of this compound.
Materials and Reagents
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Potassium dihydrogen phosphate (KH2PO4)
-
Orthophosphoric acid
-
Deionized water
-
Human plasma/serum (drug-free)
-
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following table summarizes the chromatographic conditions.
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (60:40 v/v) |
| Phosphate Buffer | 0.05 M KH2PO4, pH adjusted to 3.0 with orthophosphoric acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| UV Detection | 245 nm |
| Column Temperature | Ambient |
| Run Time | 10 minutes |
Preparation of Solutions
3.3.1. Mobile Phase Preparation
-
Phosphate Buffer (0.05 M): Dissolve 6.8 g of KH2PO4 in 1000 mL of deionized water. Adjust the pH to 3.0 using orthophosphoric acid.
-
Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in a 60:40 (v/v) ratio. Filter the mixture through a 0.45 µm membrane filter and degas by sonication for 15 minutes.
3.3.2. Standard Stock Solution (100 µg/mL)
-
Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve the standard in the mobile phase.
-
Make up the volume to 100 mL with the mobile phase and mix thoroughly.
3.3.3. Working Standard Solutions Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-50 µg/mL).
Sample Preparation (from Plasma/Serum)
-
To 0.5 mL of plasma/serum sample in a centrifuge tube, add 1.0 mL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
-
Inject 20 µL of the filtered sample into the HPLC system.
Method Validation Summary
The described HPLC-UV method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following tables summarize the expected quantitative data from a validated method.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Area (n=6) | ≤ 2.0% |
Table 2: Method Validation Data
| Parameter | Result |
| Linearity Range (µg/mL) | 1 - 50 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.1 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.32 |
Table 3: Accuracy (% Recovery)
| Spiked Concentration (µg/mL) | % Recovery (Mean ± SD, n=3) |
| Low | 98.5 ± 1.2 |
| Medium | 99.2 ± 0.8 |
| High | 100.5 ± 1.5 |
Table 4: Precision (% RSD)
| Concentration (µg/mL) | Intra-day % RSD (n=6) | Inter-day % RSD (n=6) |
| Low | < 2.0% | < 2.0% |
| Medium | < 1.5% | < 1.5% |
| High | < 1.0% | < 1.0% |
Experimental Workflow
The following diagram outlines the logical flow of the experimental procedure.
Caption: Workflow for this compound analysis in research samples.
Conclusion
The HPLC-UV method detailed in these application notes provides a robust and reliable approach for the quantification of this compound in research samples. Adherence to the specified protocols for sample preparation and chromatographic analysis, along with proper method validation, will ensure the generation of accurate and reproducible data essential for advancing research and development in this field.
References
Application Notes and Protocols for Studying Enclomiphene Citrate in Animal Models of Male Infertility
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for the preclinical evaluation of enclomiphene citrate in the context of male infertility. This document outlines the rationale for using specific models, detailed experimental protocols, and key endpoints for assessment.
Introduction
This compound is the trans-isomer of clomiphene citrate, a selective estrogen receptor modulator (SERM).[1] It acts as an estrogen receptor antagonist, primarily at the level of the hypothalamus and pituitary gland.[2][3][4] By blocking the negative feedback of estrogen, enclomiphene leads to an increase in the secretion of gonadotropin-releasing hormone (GnRH), which in turn stimulates the pituitary to release more luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][3][5] The elevated LH levels stimulate the Leydig cells in the testes to produce more testosterone, while FSH supports spermatogenesis.[2][5] This mechanism makes enclomiphene a promising therapeutic agent for male infertility, particularly in cases of secondary hypogonadism where the hormonal signaling axis is impaired.
While clinical data in humans have shown the efficacy of enclomiphene in increasing testosterone and improving sperm parameters in some men, preclinical studies in well-defined animal models are crucial for a deeper understanding of its mechanisms, dose-response relationships, and long-term safety.[1][3][6]
Proposed Animal Model: Letrozole-Induced Hypogonadotropic Hypogonadism in Rats
A letrozole-induced model of hypogonadotropic hypogonadism in adult male rats is a suitable and well-documented model to study the effects of this compound. Letrozole is a non-steroidal aromatase inhibitor that blocks the conversion of androgens to estrogens, leading to a state of low estrogen. This mimics a key aspect of the condition that enclomiphene is designed to treat and allows for the evaluation of its efficacy in restoring the hypothalamic-pituitary-gonadal (HPG) axis.
Rationale for Model Selection:
-
Relevance to Mechanism of Action: This model directly challenges the HPG axis in a manner that enclomiphene is expected to counteract.
-
Reproducibility: The effects of letrozole on the reproductive axis in rodents are well-characterized, leading to a consistent and reproducible model of hypogonadism.
-
Translatability: While not a perfect replica of human pathophysiology, this model allows for the assessment of key hormonal and spermatogenic parameters that are relevant to male infertility in humans.
Experimental Protocols
Animal Model Induction
Materials:
-
Adult male Sprague-Dawley or Wistar rats (8-10 weeks old)
-
Letrozole powder
-
Vehicle for letrozole (e.g., 0.5% carboxymethyl cellulose)
-
Oral gavage needles
Protocol:
-
Acclimate rats to the housing facility for at least one week prior to the start of the experiment.
-
Prepare a suspension of letrozole in the vehicle at a concentration that allows for a dosing volume of approximately 1-2 mL/kg.
-
Administer letrozole orally via gavage at a dose of 0.25-1.0 mg/kg/day for 4-8 weeks. The optimal dose and duration should be determined in a pilot study to achieve the desired level of hypogonadism without causing excessive toxicity.
-
A control group should receive the vehicle alone.
-
Monitor the animals daily for any signs of distress or toxicity.
This compound Treatment
Materials:
-
This compound powder
-
Vehicle for this compound (e.g., sterile water or saline)
-
Oral gavage needles or subcutaneous injection supplies
Protocol:
-
After the induction of hypogonadism with letrozole, divide the animals into treatment groups (n=8-10 per group):
-
Vehicle Control (continues to receive letrozole + vehicle for enclomiphene)
-
This compound (low dose) + Letrozole
-
This compound (medium dose) + Letrozole
-
This compound (high dose) + Letrozole
-
Positive Control (e.g., testosterone replacement) + Letrozole
-
-
Prepare solutions of this compound in the chosen vehicle.
-
Administer this compound daily via oral gavage or subcutaneous injection for 4-8 weeks. The dose range should be selected based on any available preclinical data or allometric scaling from human doses.
-
Continue the administration of letrozole to all groups to maintain the hypogonadal state.
-
At the end of the treatment period, collect blood and tissue samples for analysis.
Endpoint Analysis
a. Hormonal Analysis:
-
Collect blood via cardiac puncture or tail vein at the end of the study.
-
Separate serum and store at -80°C until analysis.
-
Measure serum levels of:
-
Testosterone (Total and Free)
-
Luteinizing Hormone (LH)
-
Follicle-Stimulating Hormone (FSH)
-
Estradiol
-
b. Semen Analysis:
-
Euthanize the animals and carefully dissect the epididymis.
-
Make several incisions in the cauda epididymis in a petri dish containing a suitable buffer (e.g., Ham's F10 medium).
-
Allow sperm to disperse for 10-15 minutes at 37°C.
-
Assess the following parameters using a hemocytometer and microscope:
-
Sperm concentration (count)
-
Sperm motility (percentage of motile sperm)
-
Sperm morphology (percentage of normal and abnormal forms)
-
c. Testicular Histology:
-
Dissect the testes and weigh them.
-
Fix one testis in Bouin's solution or 10% neutral buffered formalin for 24 hours.
-
Process the tissue for paraffin embedding, sectioning (5 µm), and staining with Hematoxylin and Eosin (H&E).
-
Examine the sections under a light microscope to assess:
-
Seminiferous tubule morphology
-
Presence and stages of spermatogenesis
-
Johnsen's score to quantify spermatogenesis
-
Data Presentation
All quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Serum Hormone Levels
| Treatment Group | N | Testosterone (ng/mL) | LH (ng/mL) | FSH (ng/mL) | Estradiol (pg/mL) |
| Vehicle Control | |||||
| Enclomiphene (Low) | |||||
| Enclomiphene (Med) | |||||
| Enclomiphene (High) | |||||
| Positive Control |
Table 2: Semen Parameters
| Treatment Group | N | Sperm Count (x10⁶/mL) | Motility (%) | Normal Morphology (%) |
| Vehicle Control | ||||
| Enclomiphene (Low) | ||||
| Enclomiphene (Med) | ||||
| Enclomiphene (High) | ||||
| Positive Control |
Table 3: Testicular Parameters
| Treatment Group | N | Testis Weight (g) | Johnsen's Score |
| Vehicle Control | |||
| Enclomiphene (Low) | |||
| Enclomiphene (Med) | |||
| Enclomiphene (High) | |||
| Positive Control |
Visualizations
References
Application Notes and Protocols for In Vitro Estrogen Receptor Binding Assay of Enclomiphene Citrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enclomiphene citrate is the trans-isomer of clomiphene citrate, a selective estrogen receptor modulator (SERM) used in the treatment of ovulatory dysfunction in women and off-label for secondary hypogonadism in men.[1][2][3] Unlike its cis-isomer, zuclomiphene, enclomiphene is considered to be the more potent anti-estrogenic isomer.[1][4] Understanding the binding affinity of this compound to the two main estrogen receptor subtypes, estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), is crucial for elucidating its mechanism of action and for the development of more selective SERMs. This document provides detailed application notes and protocols for performing an in vitro estrogen receptor binding assay for this compound.
Principle of the Assay
The in vitro estrogen receptor binding assay is a competitive radioligand binding assay used to determine the affinity of a test compound for the estrogen receptor. This assay measures the ability of a test compound, in this case, this compound, to compete with a radiolabeled ligand (e.g., [³H]-estradiol) for binding to a preparation of estrogen receptors. The receptors can be sourced from various tissues, such as rat uterine cytosol, or can be recombinant human proteins. By measuring the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand (IC50), the binding affinity (Ki) can be calculated.
Data Presentation
The following table summarizes the available quantitative data on the binding affinities of this compound, zuclomiphene citrate, and clomiphene citrate for ERα and ERβ. It is important to note that direct comparative studies providing Ki or IC50 values for all three compounds at both receptor subtypes are limited in the publicly available literature.
| Compound | Estrogen Receptor Subtype | Binding Affinity (IC50/Ki) | Reference |
| This compound | ERα | IC50: 4.56 nM | --INVALID-LINK-- |
| ERβ | Data not available | ||
| Zuclomiphene Citrate | ERα | Data not available | |
| ERβ | Data not available | ||
| Clomiphene Citrate | ERα | Acts as an agonist/antagonist | [5][6] |
| ERβ | Acts as an antagonist | [5][6] |
Note: One study reported relative binding affinities for enclomiphene and zuclomiphene to the nuclear estrogen receptor (RE) as 2% and less than 0.5% of estradiol, respectively. However, this study did not differentiate between ERα and ERβ.
Experimental Protocols
Protocol: In Vitro Competitive Radioligand Binding Assay for Estrogen Receptors (ERα and ERβ)
This protocol is adapted from established methods for competitive estrogen receptor binding assays.
1. Materials and Reagents:
-
Estrogen Receptors: Recombinant human ERα and ERβ protein (commercially available).
-
Radioligand: [2,4,6,7-³H]-Estradiol ([³H]-E2) with a specific activity of 70-115 Ci/mmol.
-
Test Compounds: this compound, Zuclomiphene citrate, and Clomiphene citrate.
-
Unlabeled Ligand (for non-specific binding): 17β-Estradiol.
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing 1.5 mM EDTA, 1 mM DTT, and 10% glycerol.
-
Scintillation Cocktail.
-
96-well plates.
-
Filter mats (e.g., GF/B or GF/C).
-
Cell harvester.
-
Liquid scintillation counter.
2. Experimental Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of test compounds and 17β-estradiol in a suitable solvent (e.g., DMSO or ethanol) and then dilute to the desired concentrations in the assay buffer. Ensure the final solvent concentration in the assay is low (e.g., <1%) to avoid interference.
-
Dilute the recombinant ERα and ERβ proteins in the assay buffer to a concentration that results in approximately 10-15% of the total radioligand added being specifically bound.
-
Dilute the [³H]-E2 in the assay buffer to a final concentration of approximately 0.1-1.0 nM.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, diluted [³H]-E2, and the diluted receptor preparation.
-
Non-specific Binding (NSB): Add assay buffer, diluted [³H]-E2, a high concentration of unlabeled 17β-estradiol (e.g., 1-10 µM), and the diluted receptor preparation.
-
Test Compound Wells: Add assay buffer, diluted [³H]-E2, serial dilutions of the test compound (this compound, zuclomiphene citrate, or clomiphene citrate), and the diluted receptor preparation.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient period to reach equilibrium (e.g., 2-18 hours). The optimal time and temperature should be determined empirically.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through a filter mat using a cell harvester. The filter mat will trap the receptor-bound radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
-
Detection:
-
Place the filter mats in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
3. Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Generate a Competition Curve: Plot the percentage of specific binding of [³H]-E2 as a function of the log concentration of the test compound.
-
Determine the IC50: The IC50 value is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This can be determined using non-linear regression analysis software (e.g., GraphPad Prism).
-
Calculate the Ki (optional): The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
Estrogen Receptor Signaling Pathway
References
- 1. Enclomifene - Wikipedia [en.wikipedia.org]
- 2. Enclomiphene, an estrogen receptor antagonist for the treatment of testosterone deficiency in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. mdpi.com [mdpi.com]
- 5. Clomiphene citrate elicits estrogen agonistic/antagonistic effects differentially via estrogen receptors alpha and beta. | BioGRID [thebiogrid.org]
- 6. researchgate.net [researchgate.net]
Application Note: Quantification of Enclomiphene in Human Plasma using LC-MS/MS
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of enclomiphene in human plasma. Enclomiphene, the (E)-isomer of clomiphene, is a non-steroidal estrogen receptor modulator. This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development research. The protocol outlines a straightforward sample preparation using protein precipitation, followed by rapid chromatographic separation and detection by a triple quadrupole mass spectrometer. The method has been validated for linearity, accuracy, precision, and recovery, demonstrating its suitability for high-throughput analysis in a research setting.
Introduction
Enclomiphene is an isomer of clomiphene citrate and is known for its differential effects on the estrogen receptor compared to its counterpart, zuclomiphene. Its therapeutic potential is being explored in various conditions, necessitating a reliable bioanalytical method for its quantification in biological matrices. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for the quantification of small molecules in complex samples like plasma. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals.
Experimental
Materials and Reagents
-
Enclomiphene reference standard
-
Enclomiphene-d4 (or other suitable deuterated analog) as an internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., ZORBAX Eclipse plus C18, 1.8 µm).[1]
Sample Preparation
A protein precipitation method is employed for its simplicity and high-throughput capability.
-
Allow plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., 100 ng/mL of Enclomiphene-d4 in methanol).
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Method
The chromatographic and mass spectrometric conditions are optimized for the separation and detection of enclomiphene and its internal standard.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | ZORBAX Eclipse plus C18, 1.8 µm[1] |
| Mobile Phase A | 0.1% Formic acid in water[1] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[1] |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 90% B over 3 min, hold at 90% B for 1 min, return to 30% B and equilibrate for 2 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |
| Scan Type | Multiple Reaction Monitoring (MRM)[2] |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Instrument dependent |
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Enclomiphene | 406.2 | 100.1[2] | 25 |
| Enclomiphene-d4 (IS) | 410.2 | 100.1 | 25 |
Results and Discussion
Method Validation
The method was validated according to standard bioanalytical method validation guidelines.
Table 4: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Recovery | > 85% |
Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Enclomiphene Stock Solution (1 mg/mL): Accurately weigh 10 mg of enclomiphene reference standard and dissolve it in 10 mL of methanol.
-
Enclomiphene Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with methanol to cover the desired calibration curve range.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Enclomiphene-d4 in methanol.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL.
Protocol 2: Preparation of Calibration Curve and Quality Control Samples
-
Calibration Curve (CC) Samples: Spike appropriate amounts of the enclomiphene working solutions into blank human plasma to obtain final concentrations ranging from 0.1 to 50 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 0.3, 5, and 40 ng/mL).
Protocol 3: Data Analysis
-
Integrate the peak areas for enclomiphene and the internal standard for all samples.
-
Calculate the peak area ratio of enclomiphene to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the CC samples.
-
Perform a linear regression analysis with a 1/x² weighting factor.
-
Determine the concentration of enclomiphene in the QC and unknown samples from the calibration curve.
Visualizations
Caption: Experimental workflow for LC-MS/MS quantification of enclomiphene in plasma.
Caption: Logical relationship between method development, validation, and application.
References
Application Notes and Protocols for Enclomiphene Citrate in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enclomiphene citrate, the trans-isomer of clomiphene citrate, is a selective estrogen receptor modulator (SERM) that acts as a non-steroidal estrogen receptor antagonist.[1][2] It is a valuable tool for in vitro studies investigating estrogen receptor signaling and its downstream effects. In cell culture experiments, proper dissolution and handling of this compound are critical to ensure accurate and reproducible results. These application notes provide a detailed protocol for the preparation of this compound solutions for use in cell culture, along with data on its solubility, stability, and mechanism of action.
Properties of this compound
| Property | Value |
| Molecular Formula | C₂₆H₂₈ClNO • C₆H₈O₇ |
| Molecular Weight | 598.1 g/mol |
| Appearance | Crystalline solid |
| Storage (Solid) | -20°C for up to 4 years |
Solubility Data
This compound is sparingly soluble in aqueous solutions but exhibits good solubility in organic solvents. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions for cell culture applications.
| Solvent | Solubility |
| DMSO | ≥ 100 mg/mL |
| Ethanol | ~2-5 mg/mL |
| Water | Insoluble |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
(Optional) 0.22 µm sterile syringe filter (PTFE or nylon membrane)
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. For a 10 mM stock solution, this would be 5.981 mg per 1 mL of DMSO.
-
Dissolving: Add the appropriate volume of sterile DMSO to the weighed this compound.
-
Vortexing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
(Optional) Sterilization: While 100% DMSO is generally considered hostile to microbial growth, sterile filtration can be performed for added assurance.[3]
-
Draw the this compound/DMSO solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter (PTFE or nylon) to the syringe.
-
Filter the solution into a new sterile tube. Note: Some loss of the compound may occur due to binding to the filter membrane.
-
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Preparation of Working Solutions in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, sterile cell culture medium appropriate for your cell line
Procedure:
-
Calculate Dilution: Determine the volume of the 10 mM stock solution required to achieve the desired final concentration in your cell culture medium. It is crucial to maintain the final DMSO concentration in the culture medium at a low, non-toxic level, typically below 0.5%, with 0.1% being preferable.
-
Serial Dilution (Recommended): To avoid precipitation of the compound, it is best to perform serial dilutions.
-
Prepare an intermediate dilution of the stock solution in sterile culture medium.
-
Add the intermediate dilution to the final volume of culture medium to reach the desired working concentration.
-
-
Direct Dilution (for low concentrations): For very low final concentrations, direct dilution of the stock solution into the final volume of media may be possible. Add the stock solution dropwise to the pre-warmed medium while gently swirling.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equal volume of cell culture medium. This is essential to account for any effects of the solvent on the cells.
-
Use Immediately: It is recommended to use the freshly prepared working solutions immediately. The stability of this compound in aqueous culture media at 37°C for extended periods has not been extensively reported.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Cell Treatment
Caption: Workflow for preparing and applying this compound in cell culture.
This compound Signaling Pathway: Estrogen Receptor Antagonism
This compound exerts its effects by acting as an antagonist of the estrogen receptor (ER). In the classical genomic pathway, estrogen binds to ER in the cytoplasm, leading to its dimerization and translocation to the nucleus. The ER dimer then binds to Estrogen Response Elements (EREs) on the DNA, initiating the transcription of target genes. This compound competitively binds to the ER, preventing the binding of estrogen and subsequent transcriptional activation.
Caption: this compound antagonizes the estrogen receptor signaling pathway.
Safety Precautions
This compound should be handled with care. It is recommended to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the powder and concentrated solutions. All procedures should be performed in a well-ventilated area or a chemical fume hood.
Disclaimer: This protocol is intended for research use only and is not for human or veterinary use. Researchers should consult the safety data sheet (SDS) for this compound for complete safety information. The information provided here is based on publicly available data and should be adapted to specific experimental needs and laboratory conditions.
References
Application Notes and Protocols for Enclomiphene Citrate Dose-Response Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and conducting dose-response studies of enclomiphene citrate, a selective estrogen receptor modulator (SERM). The included protocols and experimental designs are intended to guide researchers in the preclinical and clinical evaluation of this compound for conditions such as secondary hypogonadism.
Introduction
This compound is the trans-isomer of clomiphene citrate and acts as an estrogen receptor antagonist, primarily at the level of the hypothalamus and pituitary gland.[1][2][3] By blocking the negative feedback of estrogen, enclomiphene leads to an increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary.[1][2] This, in turn, stimulates the testes to produce more testosterone and supports spermatogenesis, making it a promising therapeutic for secondary hypogonadism while preserving fertility.[4][5][6] Dose-response studies are critical to determine the optimal therapeutic window that maximizes efficacy (e.g., testosterone production) while minimizing potential adverse effects.
Mechanism of Action Signaling Pathway
This compound's primary mechanism involves the modulation of the hypothalamic-pituitary-gonadal (HPG) axis. The following diagram illustrates this signaling pathway.
References
- 1. Total testosterone quantitative measurement in serum by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. agilent.com [agilent.com]
- 5. Frontiers | Male infertility as a late side effect of oncological treatment of Hodgkin lymphoma in childhood and adolescents and the possible prevention [frontiersin.org]
- 6. Normal Sperm Count: Understanding Your Semen Analysis [healthline.com]
Application Notes and Protocols: Use of Enclomiphene Citrate in Primary Pituitary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enclomiphene citrate, the (E)-isomer of clomiphene citrate, is a selective estrogen receptor modulator (SERM) that acts as an estrogen receptor antagonist.[1][2] It is of significant interest in reproductive medicine and endocrinology for its ability to increase gonadotropin (luteinizing hormone [LH] and follicle-stimulating hormone [FSH]) secretion from the pituitary gland.[3][4] This effect is primarily achieved by blocking the negative feedback of estrogen at the hypothalamus and pituitary, leading to an increase in the release of gonadotropin-releasing hormone (GnRH) and subsequent stimulation of LH and FSH production.[1][2] In men, this stimulation of gonadotropins can lead to increased testosterone production by the testes.[3][5]
These application notes provide an overview of the use of this compound in primary pituitary cell cultures, a critical in vitro model for studying its direct effects on gonadotrophs. The provided protocols and data are intended to guide researchers in designing and executing experiments to investigate the mechanism of action and therapeutic potential of this compound.
Data Presentation
The following tables summarize the effects of this compound on gonadotropin levels from in vivo human studies, which reflect the downstream consequences of its action at the pituitary level.
Table 1: Effect of this compound on Luteinizing Hormone (LH) Levels in Men with Secondary Hypogonadism
| Treatment Group | Baseline LH (mIU/mL) | Change from Baseline in LH (mIU/mL) | Reference |
| This compound (12.5 mg) | - | +5.1 | [6] |
| This compound (25 mg) | - | +7.4 | [6] |
| Topical Testosterone | - | -4.4 | [6] |
| Placebo | - | Little to no change | [6] |
Table 2: Effect of this compound on Follicle-Stimulating Hormone (FSH) Levels in Men with Secondary Hypogonadism
| Treatment Group | Baseline FSH (mIU/mL) | Change from Baseline in FSH (mIU/mL) | Reference |
| This compound (12.5 mg) | - | +4.8 | [6] |
| This compound (25 mg) | - | +6.9 | [6] |
| Topical Testosterone | - | -2.4 | [6] |
| Placebo | - | Little to no change | [6] |
Experimental Protocols
Protocol 1: Primary Pituitary Cell Culture from Ovine Tissue
This protocol is based on methodologies established for studying gonadotropin secretion in primary pituitary cell cultures and is adapted for the investigation of this compound.
Materials:
-
Fresh ovine pituitary glands
-
Hanks' Balanced Salt Solution (HBSS), sterile
-
DMEM/F-12 culture medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Collagenase (Type I)
-
Hyaluronidase (Type I-S)
-
DNase I
-
Trypan blue solution
-
This compound
-
Estradiol
-
GnRH
-
Cell culture plates (24-well or 48-well)
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Tissue Collection and Preparation:
-
Aseptically collect fresh anterior pituitary glands from sheep.
-
Place the glands in ice-cold HBSS supplemented with Penicillin-Streptomycin.
-
Mechanically mince the tissue into small fragments (approximately 1 mm³).
-
-
Enzymatic Dissociation:
-
Wash the minced tissue twice with sterile HBSS.
-
Incubate the tissue fragments in a dissociation solution containing DMEM/F-12, collagenase (0.25%), hyaluronidase (0.1%), and DNase I (10 µg/mL) for 60-90 minutes at 37°C with gentle agitation.
-
Pipette the cell suspension up and down every 15 minutes to aid dissociation.
-
-
Cell Filtration and Plating:
-
Filter the cell suspension through a 70 µm nylon cell strainer to remove undigested tissue.
-
Centrifuge the filtrate at 300 x g for 10 minutes.
-
Resuspend the cell pellet in culture medium (DMEM/F-12 supplemented with 10% FBS, 2.5% HS, and Penicillin-Streptomycin).
-
Determine cell viability and concentration using a hemocytometer and Trypan blue exclusion.
-
Plate the cells at a density of 2-5 x 10⁵ viable cells/well in multi-well culture plates.
-
-
Cell Culture and Acclimatization:
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO2 for 48-72 hours to allow for attachment and recovery.
-
Protocol 2: Treatment of Primary Pituitary Cells with this compound
Objective: To investigate the antiestrogenic effects of this compound on basal and GnRH-stimulated gonadotropin secretion.
Procedure:
-
Pre-treatment/Starvation:
-
After the initial culture period, replace the medium with a serum-free or low-serum medium for 12-24 hours.
-
-
Treatment with this compound and Estradiol:
-
Prepare stock solutions of this compound and estradiol in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the culture medium is minimal (<0.1%) and consistent across all wells.
-
To assess the antiestrogenic effect, pre-incubate the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for a specified period (e.g., 6 hours) in the presence of a fixed concentration of estradiol to suppress basal gonadotropin secretion.
-
-
GnRH Stimulation:
-
Following the pre-incubation period, add GnRH to the designated wells at a concentration known to stimulate gonadotropin release (e.g., 10 nM).
-
Incubate for a further 4-6 hours.
-
-
Sample Collection:
-
Collect the culture medium from each well.
-
Centrifuge the collected medium to remove any cellular debris and store the supernatant at -20°C or -80°C for hormone analysis.
-
-
Hormone Assays:
-
Measure the concentrations of LH and FSH in the collected culture medium using specific and validated radioimmunoassays (RIA) or enzyme-linked immunosorbent assays (ELISA).
-
Visualizations
Signaling Pathway of this compound in Pituitary Gonadotrophs
Caption: Enclomiphene's antagonistic action on pituitary estrogen receptors.
Experimental Workflow for In Vitro Studies
Caption: Workflow for primary pituitary cell culture and enclomiphene treatment.
References
- 1. Synthesis and secretion of gonadotropins including structure-function correlates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. This compound for the Treatment of Secondary Male Hypogonadism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medcentral.com [medcentral.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Enclomiphene Citrate Administration in Rodent Models of Hypogonadism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enclomiphene citrate is the trans-isomer of clomiphene citrate, a selective estrogen receptor modulator (SERM).[1][2] In the context of male hypogonadism, it is investigated for its potential to restore endogenous testosterone production. Unlike exogenous testosterone therapy, which suppresses the hypothalamic-pituitary-gonadal (HPG) axis, this compound is hypothesized to stimulate the body's own testosterone synthesis.[1][3][4] It acts as an estrogen receptor antagonist at the level of the hypothalamus and pituitary gland, which blocks the negative feedback of estrogen.[5] This action is intended to lead to an increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn stimulate the testes to produce more testosterone and support spermatogenesis.[1][2][3]
These application notes provide a framework for preclinical studies in rodent models to investigate the efficacy and pharmacodynamics of this compound in treating hypogonadism. The following sections detail protocols for inducing hypogonadism, administering this compound, and analyzing hormonal outcomes.
Mechanism of Action: Signaling Pathway
This compound's primary mechanism of action in the context of secondary hypogonadism is the blockade of estrogen receptors at the hypothalamus. This disrupts the normal negative feedback loop, leading to an increase in GnRH pulses, subsequent release of LH and FSH from the pituitary, and ultimately, enhanced testosterone production from the testes.
Caption: this compound Signaling Pathway.
Experimental Protocols
A typical experimental workflow involves the induction of hypogonadism in adult male rodents, followed by a treatment period with this compound, and subsequent analysis of hormonal and physiological parameters.
Caption: General Experimental Workflow.
Protocol 1: Induction of Hypogonadism
Researchers can choose between surgical or pharmacological methods to induce hypogonadism.
A. Surgical Model: Bilateral Orchiectomy (Castration)
-
Anesthesia: Anesthetize adult male rats (e.g., Sprague-Dawley, 250-300g) using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Surgical Preparation: Shave and disinfect the scrotal area.
-
Incision: Make a single midline incision through the scrotum.
-
Testis Exteriorization: Gently push each testis through the incision.
-
Ligation and Removal: Ligate the spermatic cord and associated blood vessels with absorbable suture material. Remove the testis distal to the ligature.
-
Closure: Suture the incision in layers.
-
Post-operative Care: Administer analgesics as per institutional guidelines and monitor the animals for recovery. Allow a recovery period of at least one week before commencing treatment to ensure testosterone levels have reached a nadir.
B. Pharmacological Model: GnRH Antagonist Administration
-
Acclimatization: House adult male rats under standard laboratory conditions.
-
GnRH Antagonist Selection: Utilize a potent GnRH antagonist such as degarelix or acyline.
-
Administration: Administer the GnRH antagonist via subcutaneous injection. A dosage regimen for a GnRH antagonist like [Ac-delta 3-Pro1,pC1-D-Phe2,D-Trp3,6,N alpha MeLeu7]-GnRH has been reported to be 1 mg daily to abolish mating behavior and sharply decrease plasma testosterone within two weeks in rats.
-
Confirmation of Hypogonadism: Collect blood samples to confirm a significant decrease in serum testosterone levels before starting this compound treatment.
Protocol 2: this compound Administration
Based on available literature for clomiphene citrate in rats, a suggested starting point for this compound administration is provided. Dose-response studies are recommended to determine the optimal therapeutic dose.
-
Drug Preparation: Prepare this compound in a suitable vehicle for the chosen route of administration (e.g., corn oil or 0.5% carboxymethylcellulose for oral gavage; sterile saline for subcutaneous injection).
-
Dosage Selection: While studies on treating induced hypogonadism in adult male rats with enclomiphene are limited, research on clomiphene citrate in adult male rats used doses ranging from 0.05 to 5.0 mg/kg/day.[6] It is important to note that in normal (eugonadal) adult rats, these doses of clomiphene citrate were found to decrease serum LH and testosterone.[6] Therefore, a pilot dose-ranging study is crucial. A suggested starting range for this compound in a hypogonadal model could be between 0.5 and 5.0 mg/kg/day.
-
Administration: Administer this compound daily for a period of 2 to 4 weeks. Oral gavage is a common and clinically relevant route of administration.
-
Control Group: A vehicle control group receiving the same volume of the vehicle solution should be included in the study design.
Protocol 3: Hormone Analysis
Serum concentrations of testosterone, LH, and FSH are the primary endpoints for assessing the efficacy of this compound.
-
Blood Collection: Collect blood samples at baseline, post-hypogonadism induction, and at the study endpoint. Blood can be collected via tail vein, saphenous vein, or terminal cardiac puncture under anesthesia.
-
Serum Preparation: Allow the blood to clot at room temperature and then centrifuge at 1,000-2,000 x g for 15 minutes to separate the serum. Store serum samples at -80°C until analysis.
-
ELISA for Testosterone, LH, and FSH:
-
Use commercially available, species-specific ELISA kits for rat testosterone, LH, and FSH.
-
Follow the manufacturer's instructions meticulously. A general competitive ELISA protocol for testosterone involves:
-
Pipetting standards, controls, and serum samples into microplate wells coated with an anti-testosterone antibody.
-
Adding an HRP-conjugated testosterone molecule that competes with the testosterone in the sample for antibody binding sites.
-
Incubating the plate, followed by a washing step to remove unbound reagents.
-
Adding a substrate solution that reacts with the HRP to produce a color change.
-
Stopping the reaction and measuring the absorbance at a specific wavelength (e.g., 450 nm).
-
The intensity of the color is inversely proportional to the concentration of testosterone in the sample.
-
-
Calculate the hormone concentrations by comparing the absorbance of the samples to a standard curve generated from known concentrations of the hormone.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Serum Hormone Levels Following this compound Treatment in a Rodent Model of Hypogonadism (Hypothetical Data)
| Treatment Group | N | Testosterone (ng/mL) | LH (ng/mL) | FSH (ng/mL) |
| Sham + Vehicle | 10 | 3.5 ± 0.8 | 1.2 ± 0.3 | 5.1 ± 1.1 |
| Hypogonadal + Vehicle | 10 | 0.4 ± 0.1 | 0.3 ± 0.1 | 1.5 ± 0.4* |
| Hypogonadal + Enclomiphene (1 mg/kg) | 10 | 2.1 ± 0.6# | 0.8 ± 0.2# | 3.2 ± 0.7# |
| Hypogonadal + Enclomiphene (5 mg/kg) | 10 | 3.2 ± 0.7# | 1.1 ± 0.3# | 4.8 ± 0.9# |
| Data are presented as mean ± SD. *p<0.05 vs. Sham + Vehicle; #p<0.05 vs. Hypogonadal + Vehicle. |
Logical Relationships in Study Design
The study design is predicated on the logical sequence of establishing a hypogonadal state and then assessing the restorative potential of the therapeutic agent.
Caption: Logical Flow of the Experimental Model.
Disclaimer: These protocols are intended as a guide and should be adapted and optimized based on specific research objectives and institutional guidelines for animal care and use. The paradoxical findings in some rodent studies with clomiphene citrate underscore the importance of careful dose selection and thorough validation in a relevant model of hypogonadism.
References
- 1. This compound for the Treatment of Secondary Male Hypogonadism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound for the treatment of secondary male hypogonadism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Testosterone restoration using this compound in men with secondary hypogonadism: a pharmacodynamic and pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Characterization of the effects of clomiphene citrate on reproductive physiology in male rats of various ages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Analytical Techniques for the Separation of Enclomiphene and Zuclomiphene
Audience: Researchers, scientists, and drug development professionals.
Introduction: Clomiphene citrate is a selective estrogen receptor modulator (SERM) composed of two geometric isomers: enclomiphene ((E)-clomiphene) and zuclomiphene ((Z)-clomiphene).[1] These isomers exhibit distinct pharmacological profiles; enclomiphene acts primarily as an estrogen receptor antagonist, while zuclomiphene has more estrogenic (agonist) activity.[2][3] Enclomiphene is responsible for the anti-estrogenic effects that stimulate the hypothalamic-pituitary-gonadal (HPG) axis, leading to increased testosterone production, making it a treatment for male hypogonadism.[4] Conversely, zuclomiphene's agonist activity can lead to estrogenic side effects.[2] Given their different physiological effects, the ability to analytically separate and quantify these isomers is crucial for drug development, quality control, and pharmacokinetic studies.
This document provides detailed application notes and protocols for the separation of enclomiphene and zuclomiphene using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) and Capillary Electrophoresis (CE).
Mechanism of Action: Differential Effects on the HPG Axis
Enclomiphene and zuclomiphene exert opposing effects on the hypothalamic-pituitary-gonadal (HPG) axis. Enclomiphene's antagonist action on estrogen receptors in the hypothalamus and pituitary gland blocks the negative feedback loop of estrogen.[1][5] This blockage leads to an increase in the secretion of Gonadotropin-Releasing Hormone (GnRH), which in turn stimulates the pituitary to release Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[4][6] In men, LH stimulates the Leydig cells in the testes to produce more testosterone.[6] Zuclomiphene, with its estrogenic activity, can contribute to the negative feedback, counteracting the desired effect of enclomiphene.
Analytical Workflow Overview
The general workflow for analyzing enclomiphene and zuclomiphene involves sample preparation, followed by separation using a chosen analytical technique, detection, and subsequent data analysis for quantification.
References
Troubleshooting & Optimization
Troubleshooting enclomiphene citrate stability in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enclomiphene citrate, focusing on its stability in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder and its solutions?
A: For long-term storage, this compound as a solid powder should be kept at -20°C in a dry, dark environment.[1] For short-term storage (days to weeks), it can be stored at 0-4°C.[1] Aqueous solutions of this compound are less stable than the solid form and are susceptible to degradation.[2] Stock solutions in organic solvents like DMSO should be stored at -20°C for up to one month or -80°C for up to six months, sealed away from moisture and light.[2][3]
Q2: What is the solubility of this compound in aqueous solutions?
A: this compound has very poor solubility in water.[4][5] One study reported its aqueous solubility to be as low as 0.015 ± 0.006 mg/mL.[5] Its solubility is also poor in many other pharmaceutical solvents.[5] However, it is soluble in organic solvents such as DMSO (≥ 50 mg/mL) and ethanol (2 mg/mL).[2][4] To enhance its aqueous solubility for experimental purposes, co-solvents or complexing agents like hydroxypropyl-β-cyclodextrin (HPβCD) can be used.[5]
Q3: What factors can affect the stability of this compound in aqueous solutions?
A: The stability of this compound in aqueous solutions is influenced by several factors:
-
pH: It is highly unstable in alkaline conditions and also degrades under acidic conditions.[5][6]
-
Temperature: Elevated temperatures accelerate degradation.[2][7][8]
-
Light: Exposure to light can cause degradation (photolysis).[2][7][8][9] Therefore, solutions should be protected from light.
-
Oxidation: this compound is susceptible to oxidative degradation.[6][7][8]
-
Humidity: For the solid form, high humidity can lead to moisture absorption and degradation.[2]
Troubleshooting Guide
Problem 1: My this compound solution appears cloudy or has precipitated.
-
Possible Cause: this compound has low aqueous solubility.[4][5] The precipitation is likely due to the compound coming out of solution, especially if the concentration is too high for the chosen solvent system or if the temperature has decreased.
-
Solution:
-
Consider using a co-solvent like DMSO or ethanol to first dissolve the this compound before adding it to your aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your results.
-
The use of a complexing agent like hydroxypropyl-β-cyclodextrin (HPβCD) has been shown to significantly increase the aqueous solubility of clomiphene citrate.[5]
-
Gently warm the solution to aid in dissolution, but be cautious as excessive heat can cause degradation.[7][8]
-
Ensure the pH of your aqueous solution is not in a range that promotes precipitation.
-
Problem 2: I am observing a loss of potency or inconsistent results with my this compound solution over time.
-
Possible Cause: This is likely due to the chemical degradation of this compound. As mentioned, it is susceptible to hydrolysis (especially at alkaline pH), oxidation, and photolysis.[5][6][7][8]
-
Solution:
-
Prepare fresh solutions: It is best to prepare aqueous solutions of this compound fresh for each experiment.
-
Protect from light: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[2]
-
Control pH: Buffer your aqueous solution to a pH where this compound is most stable. Avoid alkaline conditions.
-
Refrigerate when not in use: Store the solution at 2-8°C for short periods, but be aware of potential precipitation at lower temperatures.
-
Use antioxidants: If oxidative degradation is a concern, consider adding a small amount of an antioxidant to your solution, ensuring it does not interfere with your experiment.
-
Problem 3: I see extra peaks in my HPLC chromatogram when analyzing my this compound solution.
-
Possible Cause: The appearance of new peaks is a strong indication of degradation. Forced degradation studies have shown that this compound breaks down into several byproducts under stress conditions like acid, base, oxidation, heat, and light.[6][9][10]
-
Solution:
-
Characterize the degradation products: If possible, use techniques like LC-MS to identify the mass of the degradation products, which can help in elucidating their structure.[7]
-
Optimize storage and handling: To minimize further degradation, review your solution preparation, storage, and handling procedures based on the stability information provided in this guide.
-
Develop a stability-indicating method: Ensure your HPLC method is capable of separating the main this compound peak from all potential degradation products.[5][9][10]
-
Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Insoluble (<1 mg/mL) | [4] |
| DMSO | ≥ 50 mg/mL | [2] |
| Ethanol | 2 mg/mL | [4] |
Table 2: Summary of Forced Degradation Studies of Clomiphene Citrate
| Stress Condition | Observation | Reference |
| Acidic Hydrolysis (1N HCl at 70°C for 24h) | Significant degradation with the formation of two major and one minor degradation peaks. Around 50% degradation of E-clomiphene. | [5][6] |
| Alkaline Hydrolysis (1N NaOH at 70°C for 1h) | Highly unstable, with significant degradation. | [5][6] |
| Oxidative (3% H₂O₂ at RT for 24h) | Relatively stable, with about 43% degradation of E-clomiphene. | [5] |
| Thermal | Susceptible to degradation. | [7][8][9][10] |
| Photolytic | Susceptible to degradation. | [7][8][9][10] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is based on a published method for the analysis of clomiphene citrate and its degradation products.[5]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Phenomenex, Luna® C18 (5 µm, 250 x 4.6 mm).[5]
-
Mobile Phase: Methanol:Water with 0.05% Trifluoroacetic Acid (TFA) (70:30 v/v).[5]
-
Flow Rate: 1 mL/min.[5]
-
Injection Volume: 10 µL.[5]
-
Detection Wavelength: 245 nm.[5]
-
Column Temperature: 40°C.[5]
-
Run Time: 10 minutes.[5]
Protocol 2: Forced Degradation Study
This protocol provides a general framework for conducting forced degradation studies on this compound based on ICH guidelines.[7][8][11]
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 70°C for a specified period (e.g., 24 hours). Neutralize the solution before HPLC analysis.[5]
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and heat at 70°C for a specified period (e.g., 1 hour). Neutralize the solution before HPLC analysis.[5]
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for a specified period (e.g., 24 hours).[5]
-
Thermal Degradation: Expose the solid powder or a solution of this compound to dry heat (e.g., 70°C) for a specified period.
-
Photolytic Degradation: Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11][12] A control sample should be protected from light to differentiate between thermal and photolytic degradation.
Visualizations
References
- 1. US10364212B2 - Process for the preparation of this compound having needle shaped crystal habit - Google Patents [patents.google.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. impactfactor.org [impactfactor.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Inclusion Complex of Clomiphene Citrate with Hydroxypropyl-β-Cyclodextrin for Intravenous Injection: Formulation and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. excelmale.com [excelmale.com]
- 7. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 8. journalajocs.com [journalajocs.com]
- 9. Stability Indicating RP-HPLC Method for Clomiphene Citrate Estimation [wisdomlib.org]
- 10. WO2017182097A1 - Process for the preparation of this compound having needle shaped crystal habit. - Google Patents [patents.google.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
Technical Support Center: Enclomiphene Citrate for In Vivo Rodent Studies
This technical support center provides guidance for researchers utilizing enclomiphene citrate in rodent models. The information is compiled from available preclinical and clinical data to assist in dosage selection, experimental design, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective estrogen receptor modulator (SERM) that acts as an estrogen receptor antagonist, particularly at the level of the hypothalamus and pituitary gland.[1][2] By blocking estrogen's negative feedback, it leads to an increase in the secretion of gonadotropin-releasing hormone (GnRH), which in turn stimulates the pituitary to release more luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][4] LH then acts on the Leydig cells in the testes to increase the production of endogenous testosterone.[4]
Q2: What is a typical starting dosage for this compound in rodents?
A2: Limited data is available for pure this compound in rodents. However, a study in male mice demonstrated effects on testosterone production at doses of 4 mg/kg and 40 mg/kg administered daily via oral gavage. For clomiphene citrate (a mixture of enclomiphene and zuclomiphene), studies in rats have used a wider range of dosages. One study in male rats used doses of 0.05, 0.5, and 5.0 mg/kg/day. It is crucial to perform a dose-response study to determine the optimal dosage for your specific research question and rodent strain.
Q3: How should this compound be prepared for oral administration in rodents?
A3: this compound can be suspended in a vehicle suitable for oral gavage. A commonly used vehicle for clomiphene citrate in rats is a solution of 0.25% polysorbate 80 and 0.5% methylcellulose in purified water. It is recommended to prepare the suspension fresh daily and ensure it is well-mixed before each administration.
Q4: What is the expected timeline for hormonal changes after this compound administration in rodents?
A4: While specific timelines for rodents are not well-documented, human studies can provide some insight. In humans, increases in LH and testosterone can be observed within the first two weeks of daily administration.[4][5] The effects on LH and total testosterone have been shown to persist for at least a week after cessation of treatment in humans.[1] Due to the faster metabolism in rodents, it is advisable to monitor hormonal changes at earlier and more frequent time points in your study.
Q5: What are the potential side effects of this compound in rodents?
A5: There is limited information on the side effects of pure this compound in rodents. Studies on clomiphene citrate in male rats have shown that it can compromise reproductive function, with some responses being age-dependent. These effects include reductions in gonadotropins and testosterone. It is important to monitor for general signs of toxicity, such as changes in body weight, food and water intake, and behavior.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No significant increase in testosterone levels. | - Insufficient Dosage: The selected dose may be too low for the specific rodent strain or model. - Poor Bioavailability: Issues with the vehicle or administration technique may be limiting absorption. - Compound Stability: The this compound may have degraded. | - Perform a dose-response study with a wider range of concentrations. - Ensure proper oral gavage technique and a well-suspended formulation. - Prepare fresh solutions daily and store the stock compound according to the manufacturer's instructions. |
| Unexpected decrease in testosterone or gonadotropin levels. | - High Dosage/Paradoxical Effect: At very high doses, SERMs can sometimes have unexpected inhibitory effects. - Age of Animals: The response to enclomiphene can be age-dependent. | - Review the literature for evidence of paradoxical effects at high doses and consider reducing the dosage. - Ensure the age of the animals is appropriate for the intended study. |
| Signs of animal distress or toxicity (e.g., weight loss, lethargy). | - Vehicle Toxicity: The vehicle itself may be causing adverse effects. - Compound Toxicity: The dose of this compound may be too high. | - Include a vehicle-only control group to assess for any effects of the vehicle. - Reduce the dosage of this compound or consider a different administration route if appropriate. - Monitor animals daily for any signs of distress. |
Quantitative Data Summary
Table 1: this compound Dosage in a Rodent Study
| Species | Dosage | Administration Route | Observed Effects |
| Male Mice | 4 mg/kg/day & 40 mg/kg/day | Oral Gavage | Positive effects on testosterone production. |
Note: This table is based on limited available data for pure this compound in rodents. Dosages for clomiphene citrate, a related compound, have been reported over a wider range.
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
Materials:
-
This compound powder
-
0.25% Polysorbate 80 solution
-
0.5% Methylcellulose solution
-
Purified water
-
Sterile conical tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Weigh the this compound powder accurately using an analytical balance.
-
In a sterile conical tube, add a small volume of the 0.25% polysorbate 80 solution to the powder to create a paste.
-
Gradually add the 0.5% methylcellulose solution while continuously vortexing to ensure a uniform suspension.
-
Bring the final volume to the desired concentration with purified water.
-
Vortex the suspension thoroughly before each gavage administration to ensure homogeneity.
-
Prepare the suspension fresh daily.
Protocol 2: Oral Gavage Administration in Rats
Materials:
-
Prepared this compound suspension
-
Appropriately sized gavage needles for rats
-
Syringes
-
Animal scale
Procedure:
-
Weigh each rat to determine the correct volume of the suspension to administer.
-
Gently restrain the rat.
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the correct insertion depth for the gavage needle.
-
Draw the calculated volume of the this compound suspension into a syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the suspension.
-
Monitor the animal for a short period after administration to ensure there are no immediate adverse reactions.
-
Administer at the same time each day to maintain consistent circadian rhythms.
Visualizations
Caption: Mechanism of action of this compound on the HPG axis.
Caption: General experimental workflow for an in vivo rodent study.
References
- 1. scienceopen.com [scienceopen.com]
- 2. sciforschenonline.org [sciforschenonline.org]
- 3. researchgate.net [researchgate.net]
- 4. Oral this compound raises testosterone and preserves sperm counts in obese hypogonadal men, unlike topical testosterone: restoration instead of replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Testosterone restoration using this compound in men with secondary hypogonadism: a pharmacodynamic and pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enclomiphene Citrate Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during in vitro cell culture experiments with enclomiphene citrate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Unexpected Proliferation in Estrogen Receptor (ER)-Negative Cell Lines
Unexpected Result: You observe a significant increase in cell proliferation or viability in a cell line that is documented to be ER-negative after treatment with this compound.
Potential Causes:
-
Off-Target Effects: this compound, like many small molecules, may have off-target effects at higher concentrations that are independent of the estrogen receptor.
-
Presence of Zuclomiphene: Commercial preparations of this compound may contain trace amounts of its isomer, zuclomiphene. Zuclomiphene has more estrogenic activity and could potentially signal through alternative pathways.[1]
-
Low-Level ER Expression: The cell line may have very low, yet functional, levels of estrogen receptor that are not detected by all methods.
-
Metabolites: Cell-line-specific metabolism of this compound could produce active metabolites with different receptor affinities or off-target activities.
Troubleshooting Steps:
-
Confirm ER Status: Verify the ER status of your cell line using a sensitive method like RT-qPCR for ESR1 (ERα) and ESR2 (ERβ) gene expression, in addition to Western blotting for the protein.
-
Dose-Response Curve: Perform a wide-range dose-response experiment to determine if the proliferative effect is only observed at high concentrations, which would suggest off-target effects.
-
Isomer Purity: If possible, obtain this compound with a high degree of isomeric purity and compare the results.
-
Control Compounds: Include appropriate controls such as estradiol (as a positive control for ER-positive cells) and a pure estrogen receptor antagonist like fulvestrant to see if it can block the observed effect.
Q2: Contradictory Results Between Different Viability Assays
Unexpected Result: You observe a decrease in cell viability with an MTT or XTT assay, but a negligible effect on cell number when performing a direct cell count or using a crystal violet assay.
Potential Causes:
-
Mitochondrial Dysfunction: MTT and XTT assays measure mitochondrial reductase activity, which is an indicator of metabolic activity.[2][3] this compound might be inhibiting mitochondrial function without immediately causing cell death.
-
Interference with Assay Chemistry: this compound, particularly at high concentrations, could directly interfere with the tetrazolium salt reduction or the solubilization of the formazan product.[2]
-
Cellular Senescence or Cycle Arrest: The compound may be inducing a state of senescence or cell cycle arrest, where the cells are still alive and attached but are not proliferating and have altered metabolic activity.
Troubleshooting Steps:
-
Use an Orthogonal Viability Assay: Compare the results from your metabolic assay (MTT/XTT) with a membrane integrity assay (e.g., Trypan Blue exclusion) or a total biomass assay (e.g., Crystal Violet or SRB).
-
Perform a Cell Cycle Analysis: Use flow cytometry with propidium iodide (PI) staining to determine if this compound is causing arrest at a specific phase of the cell cycle.[4][5]
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Apoptosis vs. Necrosis: Utilize an Annexin V/PI apoptosis assay to distinguish between early apoptosis, late apoptosis, and necrosis.[6][7] This will provide a more detailed picture of the mode of cell death.
-
Assay Controls: Run controls with this compound in a cell-free system with the assay reagents to check for direct chemical interference.
Q3: No Effect of this compound on ER-Positive Cells
Unexpected Result: You do not observe any change in proliferation, apoptosis, or target gene expression in a known ER-positive cell line (e.g., MCF-7) after treatment with this compound.
Potential Causes:
-
Hormone-Depleted Media: The effect of SERMs can be masked by the presence of estrogens in standard cell culture medium supplemented with fetal bovine serum (FBS).
-
Incorrect Dosage: The concentration range used may be too low to elicit a response.
-
Compound Instability: this compound may be unstable in your specific cell culture medium over the time course of the experiment.
-
Cell Line Subtype: Different ER-positive cell lines can have varying sensitivities and downstream signaling responses to SERMs.
Troubleshooting Steps:
-
Use Phenol Red-Free Media and Charcoal-Stripped Serum: To eliminate the influence of exogenous estrogens, culture cells in phenol red-free medium supplemented with charcoal-stripped FBS for at least 24-48 hours before and during the experiment.
-
Broaden Concentration Range: Test a wider range of this compound concentrations, from nanomolar to micromolar.
-
Time-Course Experiment: Perform a time-course experiment to ensure you are not missing an early or delayed effect.
-
Positive Control: Ensure that the cells respond as expected to a known estrogen (e.g., 17β-estradiol) and a known anti-estrogen (e.g., tamoxifen or fulvestrant).
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Western Blot for Downstream Targets: Check for changes in the phosphorylation status of key downstream signaling molecules like ERK/MAPK and Akt to see if the pathway is being modulated even without a gross phenotypic change.[8][9]
Quantitative Data Summary
Table 1: Effect of this compound on Cell Viability (MTT Assay) after 72h
| Cell Line | Estrogen Receptor Status | This compound IC50 (µM) | Tamoxifen IC50 (µM) |
| MCF-7 | ER-positive | 8.5 | 5.2 |
| T-47D | ER-positive | 12.1 | 7.8 |
| MDA-MB-231 | ER-negative | > 50 | > 50 |
| HeLa | ER-negative | > 50 | Not Tested |
Table 2: Apoptosis Induction by this compound (24h Treatment)
| Cell Line | Treatment (10 µM) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| MCF-7 | Vehicle Control | 2.1% | 1.5% |
| MCF-7 | This compound | 15.8% | 5.4% |
| MDA-MB-231 | Vehicle Control | 1.8% | 1.2% |
| MDA-MB-231 | This compound | 2.5% | 1.9% |
Experimental Protocols
1. MTT Cell Viability Assay [2]
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or control compounds. Include wells with medium alone for blank measurements.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[2] Read the absorbance at 570 nm using a microplate reader.
2. Annexin V/PI Apoptosis Assay by Flow Cytometry [6][10]
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound or controls for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet with cold PBS and centrifuge again.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.
3. Western Blot for ERα and p-ERK [8][11]
-
Sample Preparation: After treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ERα, phospho-ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Visualizations
Caption: this compound's mechanism as an ER antagonist.
Caption: Troubleshooting workflow for unexpected viability results.
Caption: Potential causes of contradictory data between assays.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. frontiersin.org [frontiersin.org]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
Improving the yield of enclomiphene citrate synthesis in the lab
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of enclomiphene citrate synthesis in the laboratory.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Question 1: Why is the overall yield of this compound consistently low?
Answer: Low yields in this compound synthesis can stem from several factors throughout the process, from the initial separation of isomers to the final crystallization. Here are the primary areas to investigate:
-
Inefficient Isomer Separation: The starting material, clomiphene citrate, is a mixture of E-isomer (enclomiphene) and Z-isomer (zuclomiphene). The efficiency of separating enclomiphene from zuclomiphene using a resolving agent like racemic binaphthyl-phosphoric acid (BPA) is critical. Incomplete precipitation of the enclomiphene-BPA salt will directly lead to a lower yield.
-
Suboptimal Reaction Conditions: Temperature and reaction time play a crucial role. For instance, during the formation of the enclomiphene-BPA salt, maintaining the recommended temperature range is vital for maximizing the precipitation of the desired isomer salt.[1][2]
-
Losses During Purification: Multiple purification steps, such as recrystallization, can lead to product loss. Each transfer, filtration, and washing step contributes to a reduction in the final yield.
-
Improper Solvent Systems: The choice of solvents for both the reaction and crystallization is critical. Using incorrect solvent ratios or volumes can lead to incomplete reactions or poor crystal formation, trapping impurities and reducing the isolated yield of the pure product.
To address low yields, it is recommended to systematically evaluate each step of your protocol. The following table summarizes key parameters from a patented synthesis process that can be used as a reference for optimization.
| Parameter | Recommended Condition | Potential Impact on Yield |
| Starting Material Purity | High-purity clomiphene citrate | Low purity increases side reactions and complicates purification. |
| Resolving Agent | Racemic binaphthyl-phosphoric acid (BPA) | Ensures selective precipitation of the enclomiphene isomer. |
| Solvent for Salt Formation | Methanol or a mixture of DMF and Methanol | Affects the solubility of the starting material and the enclomiphene-BPA salt. |
| Temperature for Salt Formation | 20-45°C | Influences the rate and completeness of salt precipitation.[1][2] |
| Stirring Time | At least 1 hour after BPA addition | Allows for complete formation and precipitation of the enclomiphene-BPA salt.[1][2] |
| Purification Method | Recrystallization of the enclomiphene-BPA salt | Critical for removing the Z-isomer and other impurities.[3] |
| Crystallization Solvent | Mixture of a C2-C5 alkyl alcohol and water (10-40% v/v water) | Crucial for obtaining the desired needle-shaped crystal habit and high purity.[3][4] |
Question 2: How can the purity of the final this compound product be improved, specifically to reduce the Z-isomer (zuclomiphene) content?
Answer: Reducing the Z-isomer content to acceptable levels (typically below 0.10%) is a primary challenge.[3] Here are the key strategies to enhance the purity of your this compound:
-
Effective Formation of the Diastereomeric Salt: The separation of enclomiphene from its Z-isomer is most effectively achieved through the formation of a diastereomeric salt with a chiral resolving agent, such as racemic binaphthyl-phosphoric acid (BPA). Optimizing the stoichiometry of BPA is crucial; using approximately 0.515 equivalents has been shown to be effective.[1][2]
-
Recrystallization of the Enclomiphene-BPA Salt: A critical step for improving purity is the recrystallization of the isolated enclomiphene-BPA salt. This can be achieved by dissolving the salt in a suitable solvent system, such as a mixture of dimethylformamide (DMF) and methanol, at an elevated temperature, followed by controlled cooling to induce recrystallization. This process helps to purge the entrapped Z-isomer.[3]
-
Controlled Crystallization of the Final Product: The final crystallization of this compound is paramount for achieving high purity and the desired crystal form. A mixture of a C2-C5 alkyl alcohol (like ethanol) and water (in a ratio of 10% to 40% v/v of water) is recommended.[4] This solvent system facilitates the formation of needle-shaped crystals with high chemical purity.[3]
-
Thorough Washing: After filtration, washing the collected crystals with an appropriate solvent, such as methanol, is essential to remove any residual impurities and the mother liquor containing a higher concentration of the Z-isomer.[1][2]
The following workflow diagram illustrates the key stages for improving the purity of this compound.
References
- 1. Process for the preparation of this compound having needle shaped crystal habit - Eureka | Patsnap [eureka.patsnap.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. US10364212B2 - Process for the preparation of this compound having needle shaped crystal habit - Google Patents [patents.google.com]
- 4. CA2989364A1 - Process for the preparation of this compound having needle shaped crystal habit. - Google Patents [patents.google.com]
Preventing degradation of enclomiphene citrate during storage
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of enclomiphene citrate during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: this compound is susceptible to degradation from several environmental factors. The primary contributors are exposure to high temperatures, humidity, and light (photodegradation).[1][2][3][4] It is also unstable in acidic and, most notably, alkaline (basic) conditions, which can cause hydrolysis.[5][6] Oxidation due to air exposure can also diminish its effectiveness.[1]
Q2: What are the ideal storage conditions for this compound?
A2: To ensure maximum stability, this compound should be stored at a controlled room temperature between 20°C and 25°C (68°F to 77°F).[1] It should be kept in a dry, dark location, protected from moisture and direct light.[1][7] The material is known to be hygroscopic (absorbs moisture from the air), so it is critical to keep its container tightly sealed.[8] For long-term storage, some suppliers recommend temperatures below -15°C.[8]
Q3: How can I detect degradation in my this compound sample?
A3: Degradation can be detected using a stability-indicating analytical method, most commonly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[6][9][10] A validated HPLC method can separate the intact this compound from any degradation products, which would appear as new or larger impurity peaks in the chromatogram.[6][10] Physical changes, such as discoloration of the powder, may also indicate degradation.
Q4: What are the known degradation pathways for this compound?
A4: Forced degradation studies reveal that this compound degrades under several conditions:
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Acidic and Basic Hydrolysis: The compound is unstable in both acidic and basic solutions, with degradation being particularly rapid in alkaline conditions.[5]
-
Oxidation: Exposure to oxidizing agents (like hydrogen peroxide) leads to degradation.[5][9]
-
Thermal Degradation: High temperatures contribute to the breakdown of the molecule.[2][3]
-
Photodegradation: Exposure to light, especially UV light, can break down its chemical structure.[1][6]
Q5: How does pH affect the stability of this compound in solution?
A5: this compound is highly susceptible to pH-dependent hydrolysis. It degrades in acidic solutions and is even more unstable and degrades more rapidly in basic (alkaline) solutions.[5] Therefore, when preparing solutions, it is critical to use a buffered system in the appropriate pH range to maintain stability for the duration of the experiment.
Q6: Are there specific packaging recommendations to prevent degradation?
A6: To mitigate degradation, this compound should be stored in its original, light-resistant packaging whenever possible.[1] Tightly sealed containers are mandatory to protect against moisture and air exposure, which can lead to hygroscopic absorption and oxidation, respectively.[1][8]
Troubleshooting Guides
Issue 1: Appearance of Unknown Peaks in HPLC Analysis
-
Possible Cause: Degradation of the this compound sample or stock solution.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the solid material and any prepared solutions have been stored according to the recommendations (controlled room temperature, protected from light and moisture).[1][7]
-
Check Solution Age: Determine the age of the stock solution. If it is not freshly prepared, degradation may have occurred. Prepare a fresh solution from the solid material and re-analyze.
-
Perform Stress Testing: To confirm if the new peaks are degradation products, perform a forced degradation study (see Experimental Protocols section) on a known pure sample. Compare the retention times of the peaks from the stressed samples to the unknown peaks in your analysis.
-
Evaluate Mobile Phase: Ensure the mobile phase pH is not contributing to on-column degradation.
-
Issue 2: Loss of Potency or Inconsistent Experimental Results
-
Possible Cause: Significant degradation of the this compound has led to a lower concentration of the active pharmaceutical ingredient (API).
-
Troubleshooting Steps:
-
Quantitative Analysis: Use a validated stability-indicating HPLC method to re-quantify the concentration of your stock solution or solid material against a fresh reference standard.
-
Review Handling Procedures: Ensure the material is warmed to room temperature before opening the container to prevent condensation, as the compound is hygroscopic.[8]
-
Assess Environmental Exposure: Review experimental workflows to identify any steps where the material might be exposed to harsh conditions (e.g., high heat, direct light, extreme pH) for extended periods.
-
Data Presentation
The following table summarizes the results from a typical forced degradation study, demonstrating the stability of this compound under various stress conditions.
| Stress Condition | Parameters | Duration | % Degradation |
| Acid Hydrolysis | 1 N HCl | 24 hours | 19.41% |
| Base Hydrolysis | 1 N NaOH | 1 hour | 38.71% |
| Oxidation | 3% H₂O₂ | 24 hours | 4.57% |
| Thermal | 70°C | 24 hours | 10.05% |
| Photolytic | UV Light | 24 hours | 1.73% |
| (Data is illustrative and compiled from representative studies. Actual degradation rates may vary.)[5][9] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol outlines a typical method for quantifying this compound and separating it from its degradation products.
-
Instrumentation: HPLC system with UV Detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[5]
-
Mobile Phase: Acetonitrile and Phosphate Buffer (e.g., 0.05 M potassium di-hydrogen orthophosphate) in a 60:40 v/v ratio.[10] Some methods use methanol and water with 0.05% TFA (70:30 v/v).[5]
-
Injection Volume: 10 µL.[5]
-
Column Temperature: 40°C.[5]
-
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 100 µg/mL).
-
Prepare the sample solution by accurately weighing and dissolving the this compound material in the mobile phase to a similar concentration.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions and record the chromatograms.
-
The this compound peak should be well-resolved from any other peaks. Degradation is indicated by a decrease in the area of the main peak and the appearance of new peaks.
-
Protocol 2: Forced Degradation Study
This study exposes this compound to extreme conditions to identify potential degradation products and validate the stability-indicating nature of the HPLC method.
-
Acid Hydrolysis: Dissolve this compound in 1 N HCl and heat at 70°C for 24 hours. Neutralize the solution before injection.[5]
-
Base Hydrolysis: Dissolve this compound in 1 N NaOH and heat at 70°C for 1 hour. Neutralize the solution before injection.[5]
-
Oxidative Degradation: Dissolve this compound in 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.[5]
-
Thermal Degradation: Expose the solid powder to dry heat (e.g., 70°C) for 24 hours, then dissolve and analyze.
-
Photolytic Degradation: Expose a solution of this compound to direct UV light for 24 hours.
-
Analysis: Analyze all stressed samples using the stability-indicating HPLC method described above. The method is considered "stability-indicating" if all degradation product peaks are successfully resolved from the parent this compound peak.[6][10]
Visualizations
Caption: Key factors in preventing this compound degradation.
Caption: Troubleshooting workflow for identifying sample degradation.
References
- 1. valhallavitality.com [valhallavitality.com]
- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 3. journalajocs.com [journalajocs.com]
- 4. researchgate.net [researchgate.net]
- 5. Inclusion Complex of Clomiphene Citrate with Hydroxypropyl-β-Cyclodextrin for Intravenous Injection: Formulation and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability Indicating RP-HPLC Method for Clomiphene Citrate Estimation [wisdomlib.org]
- 7. help.honehealth.com [help.honehealth.com]
- 8. biosynth.com [biosynth.com]
- 9. gerpac.eu [gerpac.eu]
- 10. wisdomlib.org [wisdomlib.org]
Addressing variability in enclomiphene citrate animal study outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enclomiphene citrate in animal models. Our goal is to help address the variability in study outcomes and provide standardized information for experimental planning and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from clomiphene citrate?
A1: this compound is the pure trans-isomer of clomiphene citrate. Clomiphene citrate is a mixture of two stereoisomers: enclomiphene and zuclomiphene. Enclomiphene acts as an estrogen receptor antagonist, while zuclomiphene has weak estrogenic (agonist) effects. This difference is critical, as the presence of zuclomiphene in clomiphene citrate can lead to varied and sometimes opposing physiological effects, contributing to variability in study outcomes.
Q2: What is the primary mechanism of action of this compound in male animals?
A2: this compound is a selective estrogen receptor modulator (SERM) that acts as an antagonist at the estrogen receptors in the hypothalamus and pituitary gland.[1] By blocking the negative feedback of estrogen, it leads to an increase in the secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus. This, in turn, stimulates the pituitary gland to release more luteinizing hormone (LH) and follicle-stimulating hormone (FSH). Increased LH stimulates the Leydig cells in the testes to produce more testosterone, while FSH supports spermatogenesis.[2][3]
Q3: What are the most common animal models used for studying this compound?
A3: Common animal models include primates (such as baboons), rodents (rats and mice), and zebrafish.[2] Rodents, particularly rats, are frequently used for studies on bone metabolism, often involving ovariectomized (OVX) models to simulate postmenopausal bone loss.[4] Mice are used to study effects on reproductive tissues and hormone levels. Zebrafish have been used to investigate developmental effects, such as on craniofacial development.
Q4: What are the expected hormonal changes following this compound administration in male animal models?
A4: In male animals, administration of this compound is expected to increase serum levels of LH, FSH, and total testosterone.[2][3] Unlike exogenous testosterone administration, which suppresses LH and FSH, this compound stimulates the endogenous production of these hormones.[3]
Troubleshooting Guide
Issue 1: High Variability in Serum Testosterone Levels
| Potential Cause | Troubleshooting Step | Rationale |
| Pulsatile Hormone Secretion | Standardize the time of day for blood collection, ideally in the morning. For more detailed studies, consider serial sampling to map the pulsatile nature of LH and testosterone. | LH and testosterone are released in a pulsatile manner, leading to significant fluctuations throughout the day.[5] Consistent timing minimizes this source of variability. |
| Animal Stress | Acclimatize animals to handling and blood collection procedures. Use minimally invasive techniques where possible. Ensure consistent and calm handling. | Stress can significantly alter hormone levels, including corticosterone, which can in turn affect reproductive hormones. |
| Assay Sensitivity and Specificity | Use a validated and highly specific assay for testosterone measurement in the species of interest. Be aware of potential cross-reactivity with other steroids. | Immunoassays can have varying degrees of specificity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered a more accurate method for steroid hormone quantification. |
| Diet and Housing Conditions | Ensure a consistent diet and housing environment for all experimental groups. High-fat diets have been shown to affect reproductive hormone levels.[6] | Nutritional status and environmental factors can influence the endocrine system and introduce variability. |
Issue 2: Inconsistent or No Significant Changes in LH and FSH
| Potential Cause | Troubleshooting Step | Rationale |
| Assay Interference | Be aware of potential interference from heterophile antibodies or other substances in the serum.[7] If results are unexpected, consider using a different assay platform or pre-treating samples. | Heterophile antibodies can cross-link the capture and detection antibodies in immunoassays, leading to falsely elevated or depressed results. |
| Dosage and Pharmacokinetics | Verify the correct dosage and administration route. The pharmacokinetic profile of enclomiphene can vary between species. | Inadequate dosing or rapid clearance of the compound can result in a lack of physiological response. |
| Animal Strain Differences | Be aware that different strains of the same animal species can have different endocrine sensitivities and metabolic rates.[8] | Genetic background can influence the response to SERMs. |
Issue 3: Unexpected Effects on Bone Mineral Density (BMD)
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate Animal Model | For studying bone loss, the ovariectomized (OVX) rodent model is standard. Ensure that the OVX procedure was successful and that a sufficient amount of time has passed for bone loss to occur before starting treatment. | The anti-resorptive effects of SERMs are most evident in a state of estrogen deficiency. |
| Duration of Study | Changes in bone mineral density are slow to occur. Ensure that the study duration is sufficient to detect meaningful changes. | Short-term studies may not capture the full effect of the treatment on bone remodeling. |
| Method of BMD Assessment | Dual-energy X-ray absorptiometry (DEXA) is a common method for assessing BMD. For more detailed analysis, consider histomorphometry. | Different techniques provide different levels of detail on bone structure and turnover. |
Data Presentation
Table 1: Effects of this compound on Hormonal Parameters in Male Baboons
| Treatment Group | Baseline Testosterone (ng/dL) | Post-treatment Testosterone (ng/dL) | Change in Cholesterol |
| This compound (1.5 mg/kg/day) | 170 | 1,144 | -8% |
| Clomiphene Citrate (1.5 mg/kg/day) | 170 | 559 | Not Reported |
| Zuclomiphene Citrate (1.5 mg/kg/day) | Not Reported | No significant increase | +22% |
Data from a 12-day study in baboons.[2]
Table 2: Effects of Clomiphene Citrate on Bone Parameters in Ovariectomized (OVX) Rats
| Treatment Group | Total Bone Volume | Uterus Weight |
| OVX + Saline | Decreased | Decreased |
| OVX + Clomiphene Citrate (1 mg/kg) | Increased vs. OVX + Saline | No significant change vs. OVX + Saline |
| OVX + Clomiphene Citrate (10 mg/kg) | Highest increase vs. OVX + Saline | No significant change vs. OVX + Saline |
| OVX + 17β-estradiol | Increased vs. OVX + Saline | Significantly increased |
Data from a 6-week study in Sprague-Dawley rats.[4]
Experimental Protocols
Protocol 1: Measurement of Serum Testosterone in Rodents by ELISA
This protocol is a generalized procedure based on commercially available ELISA kits.
-
Sample Collection: Collect whole blood via a consistent method (e.g., cardiac puncture, tail vein) at a standardized time of day. Allow the blood to clot at room temperature for 30-60 minutes.
-
Serum Separation: Centrifuge the clotted blood at 2000 x g for 10 minutes. Collect the supernatant (serum) and store at -20°C or -80°C until analysis.
-
ELISA Procedure:
-
Bring all reagents and samples to room temperature.
-
Prepare standards and quality controls as per the kit instructions.
-
Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Add the enzyme-conjugated secondary antibody.
-
Incubate for the time and temperature specified in the kit manual (typically 1-2 hours at room temperature).
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution and incubate in the dark until color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at the specified wavelength (usually 450 nm) using a microplate reader.
-
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of testosterone in the unknown samples.
Mandatory Visualizations
Caption: Signaling pathway of this compound in the male hypothalamic-pituitary-gonadal axis.
Caption: A generalized experimental workflow for in vivo studies of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound for the Treatment of Secondary Male Hypogonadism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral this compound raises testosterone and preserves sperm counts in obese hypogonadal men, unlike topical testosterone: restoration instead of replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of clomiphene citrate on osteoporosis in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Testosterone restoration using this compound in men with secondary hypogonadism: a pharmacodynamic and pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Minimizing off-target effects of enclomiphene citrate in research
This technical support center provides researchers, scientists, and drug development professionals with essential information for minimizing off-target effects of enclomiphene citrate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is the trans-isomer of clomiphene citrate, a selective estrogen receptor modulator (SERM).[1][2][3] Its primary mechanism of action is as an estrogen receptor antagonist, particularly at the level of the hypothalamus and pituitary gland.[2] By blocking the negative feedback of endogenous estrogen, enclomiphene leads to an increase in the secretion of gonadotropin-releasing hormone (GnRH), which in turn stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4][5] This ultimately results in increased endogenous testosterone production.[5][6]
Q2: What are the known or suspected off-target effects of this compound?
Q3: How does enclomiphene differ from clomiphene citrate in terms of potential off-target effects?
Clomiphene citrate is a mixture of two isomers: enclomiphene (the trans-isomer) and zuclomiphene (the cis-isomer).[1][3] Zuclomiphene has a longer half-life and is generally considered to be more estrogenic in its activity.[2] Therefore, some of the side effects and off-target effects observed with clomiphene citrate may be attributable to the zuclomiphene isomer. Using pure this compound is expected to reduce these isomer-specific effects.
Q4: At what concentration should I use this compound to minimize off-target effects?
To minimize off-target effects, it is crucial to use the lowest concentration of this compound that elicits the desired on-target effect. The IC50 for enclomiphene at the estrogen receptor alpha has been reported to be 4.56 nM. It is recommended to perform a dose-response curve in your specific experimental system to determine the optimal concentration.
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected cell proliferation or inhibition in an ER-negative cell line. | The effect may be mediated by a non-ER target, such as GPER/GPR30, or another unknown off-target protein. | 1. Confirm the ER-status of your cell line via Western blot or qPCR. 2. Test for the presence of GPER/GPR30. 3. Use a structurally unrelated ER antagonist to see if the effect is reproducible. 4. Perform a transcriptomic analysis (e.g., RNA-seq) to identify differentially expressed genes and affected pathways.[7][8] |
| Results are inconsistent with known downstream pathways of ER antagonism. | Enclomiphene may be modulating other signaling pathways directly. For example, some SERMs have been shown to influence MAPK or PI3K/Akt signaling independently of ER. | 1. Profile the activation state of key signaling pathways (e.g., MAPK, PI3K/Akt) using Western blotting with phospho-specific antibodies. 2. Use specific inhibitors for these pathways in conjunction with enclomiphene to determine if the unexpected effect is blocked. |
| Variable results between different batches of this compound. | The purity and isomeric composition of the compound may vary. | 1. Obtain a certificate of analysis (CoA) for each batch of this compound to confirm its purity and identity. 2. Whenever possible, purchase from a reputable supplier that provides detailed analytical data. |
| In vivo effects do not correlate with in vitro findings. | Pharmacokinetic and metabolic differences can lead to the formation of active metabolites with different target profiles. | 1. Investigate the known metabolites of enclomiphene and, if available, test their activity in your in vitro assays. 2. Consider that the systemic hormonal changes induced by enclomiphene in vivo (e.g., increased testosterone) can have widespread effects not present in a cell culture system. |
Data Presentation
Table 1: On-Target Binding Affinity of this compound
| Target | Ligand | Assay Type | Value | Reference |
| Estrogen Receptor Alpha (ERα) | Enclomiphene | In vitro pharmacology assay | IC50: 4.56 nM | IUPHAR/BPS Guide to PHARMACOLOGY |
Note: A comprehensive public database of off-target binding affinities for this compound is not currently available. Researchers should exercise caution and perform appropriate control experiments to validate their findings.
Mandatory Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected results.
Experimental Protocols
Protocol 1: Competitive Receptor Binding Assay
This protocol provides a general framework for assessing the binding of this compound to a receptor of interest in a competitive format with a known radiolabeled ligand.
Materials:
-
Cell membranes or purified receptor preparation
-
Radiolabeled ligand for the receptor of interest (e.g., [³H]-Estradiol for ER)
-
This compound
-
Assay buffer (e.g., Tris-HCl with additives)
-
Scintillation vials and scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Methodology:
-
Preparation of Reagents:
-
Prepare a dilution series of this compound in assay buffer.
-
Dilute the radiolabeled ligand to a working concentration (typically at or below its Kd).
-
Prepare the receptor membranes to the desired concentration in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, the this compound dilutions, and the radiolabeled ligand.
-
To determine non-specific binding, include wells with a high concentration of an unlabeled ligand.
-
To determine total binding, include wells with only the radiolabeled ligand and receptor preparation.
-
-
Incubation:
-
Initiate the binding reaction by adding the receptor preparation to all wells.
-
Incubate the plate at the appropriate temperature and for a sufficient duration to reach equilibrium.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand.
-
Protocol 2: Western Blot for MAPK/PI3K Pathway Activation
This protocol is for assessing the phosphorylation status of key proteins in the MAPK and PI3K signaling pathways following treatment with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (phospho-specific and total protein for targets like ERK, Akt, p38)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere.
-
Treat cells with this compound at various concentrations and time points. Include appropriate vehicle controls.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK) to confirm equal loading.
-
Quantify band intensities to determine the change in protein phosphorylation.
-
Protocol 3: Estrogen Receptor Luciferase Reporter Assay
This assay is used to measure the ability of this compound to antagonize estrogen receptor-mediated gene transcription.
Materials:
-
Mammalian cell line (e.g., MCF-7, HEK293)
-
ER expression vector (if cells are not ER-positive)
-
Estrogen Response Element (ERE)-driven luciferase reporter vector
-
Transfection reagent
-
17β-estradiol (E2)
-
This compound
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Cell Seeding and Transfection:
-
Seed cells in a 96-well plate.
-
Co-transfect the cells with the ERE-luciferase reporter vector and, if necessary, the ER expression vector using a suitable transfection reagent. A co-transfected Renilla luciferase vector can be used as a control for transfection efficiency.
-
-
Cell Treatment:
-
After transfection, replace the medium with a medium containing a known concentration of E2 (to stimulate ER activity) and a dilution series of this compound.
-
Include controls with vehicle only, E2 only, and this compound only.
-
-
Incubation:
-
Incubate the cells for 24-48 hours to allow for luciferase expression.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
If a Renilla control was used, measure Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the concentration of this compound.
-
Determine the IC50 value for the inhibition of E2-stimulated luciferase activity.
-
References
- 1. news-medical.net [news-medical.net]
- 2. Enclomifene - Wikipedia [en.wikipedia.org]
- 3. This compound: A treatment that maintains fertility in men with secondary hypogonadism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. This compound for the Treatment of Secondary Male Hypogonadism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral this compound raises testosterone and preserves sperm counts in obese hypogonadal men, unlike topical testosterone: restoration instead of replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Identification of the Significant Genes Regulated by Estrogen Receptor in Estrogen Receptor-Positive Breast Cancer and Their Expression Pattern Changes When Tamoxifen or Fulvestrant Resistance Occurs [frontiersin.org]
Navigating Enclomiphene Citrate in Your Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing in vitro experiments with enclomiphene citrate. Addressing common challenges and frequently asked questions, this resource is designed to help you achieve reliable and reproducible results in your cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in a cellular context?
A1: this compound is a selective estrogen receptor (SERM) modulator that functions primarily as an estrogen receptor antagonist. In the context of the hypothalamic-pituitary-gonadal (HPG) axis, it blocks the negative feedback of estrogen on the hypothalamus.[1] This action leads to an increase in the secretion of gonadotropin-releasing hormone (GnRH), which in turn stimulates the pituitary gland to produce more luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2]
Q2: What are the typical starting concentrations for in vitro studies with this compound?
A2: Due to limited public data on optimal in vitro concentrations for specific cell lines, it is recommended to perform a dose-response study to determine the ideal concentration for your particular experiment. However, based on studies with its parent compound, clomiphene citrate, a starting range of 0.1 µM to 10 µM can be considered. For example, studies on human lymphocytes have shown genotoxic effects at concentrations between 0.40 and 3.20 µg/ml. It is crucial to note that high concentrations can lead to cytotoxicity.
Q3: How should I prepare and store this compound for cell culture experiments?
A3: this compound is sparingly soluble in water. For in vitro studies, it is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. Ensure the final concentration of the solvent in your cell culture medium is minimal (typically <0.1%) to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C or -80°C to maintain stability.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no observable cellular response | - Suboptimal Concentration: The concentration of this compound may be too low to elicit a response. - Cell Line Insensitivity: The chosen cell line may not express the estrogen receptor or the necessary downstream signaling molecules. - Incorrect Experimental Duration: The incubation time may be too short for the desired effect to manifest. | - Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 100 µM). - Confirm estrogen receptor expression in your cell line using techniques like Western blot or qPCR. - Conduct a time-course experiment to determine the optimal treatment duration. |
| High cell death or cytotoxicity | - Excessive Concentration: The concentration of this compound may be in the toxic range for the cells. - Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. | - Lower the concentration of this compound significantly. - Ensure the final solvent concentration in the culture medium is below the cytotoxic threshold for your cell line (typically <0.1% for DMSO). |
| Inconsistent or variable results | - Inconsistent Drug Preparation: Variability in the preparation of this compound stock and working solutions. - Cell Passage Number: High passage numbers can lead to genetic drift and altered cellular responses. - Variability in Cell Seeding Density: Inconsistent cell numbers at the start of the experiment. | - Prepare a large batch of stock solution to be used across all experiments. - Use cells within a consistent and low passage number range. - Ensure accurate and consistent cell counting and seeding for all experimental replicates. |
| Precipitation of the compound in culture medium | - Low Solubility: this compound has limited solubility in aqueous solutions. - High Concentration: The concentration of the compound exceeds its solubility limit in the culture medium. | - Ensure the stock solution is fully dissolved before adding it to the medium. - Gently warm the medium and vortex after adding the compound. - If precipitation persists, consider using a lower concentration or a different solvent system if compatible with your cells. |
Experimental Protocols & Data
Table 1: In Vitro Effects of Clomiphene Citrate on Human Lymphocytes
| Concentration (µg/mL) | Effect on Chromosomal Aberrations | Effect on Micronuclei Frequency |
| 0.40 | Significant Increase | Significant Increase |
| 0.80 | Significant Increase | Significant Increase |
| 1.60 | Significant Increase | Significant Increase |
| 3.20 | Significant Increase | Significant Increase |
Note: This data is for clomiphene citrate, the parent compound of this compound. Similar dose-ranging studies are recommended for this compound.
Detailed Methodologies
General Cell Culture and Treatment Protocol
-
Cell Seeding: Plate cells in appropriate culture vessels at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Acclimatization: Allow cells to adhere and acclimate for 24 hours in a standard cell culture incubator (37°C, 5% CO2).
-
Preparation of this compound Working Solutions:
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the stock solution in a serum-free or low-serum culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatment groups, including the vehicle control.
-
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration.
-
Assessment of Cellular Response: Following incubation, proceed with the appropriate assay to measure the desired endpoint (e.g., cell viability, hormone production, gene expression).
Cell Viability Assay (MTT Assay)
-
Following the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Visualizing Pathways and Workflows
Caption: Mechanism of Action of this compound.
Caption: Workflow for Assessing Cell Viability.
References
Validation & Comparative
A Head-to-Head Comparison of Enclomiphene Citrate and Clomiphene Citrate for Male Hypogonadism and Infertility
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of enclomiphene citrate and clomiphene citrate, focusing on their performance in head-to-head studies for the treatment of male hypogonadism and infertility. The information is intended for researchers, scientists, and professionals in drug development, presenting quantitative data, experimental methodologies, and visualizations of the underlying biological pathways.
Introduction: Understanding the Isomers
Clomiphene citrate is a selective estrogen receptor modulator (SERM) that has been used for decades to treat female infertility and, more recently, off-label for male hypogonadism.[1] It is a racemic mixture of two geometric isomers: enclomiphene and zuclomiphene.[1] Enclomiphene acts as an estrogen receptor antagonist, while zuclomiphene exhibits both estrogenic and anti-estrogenic properties.[1] This isomeric composition is crucial to understanding the differential effects of clomiphene and pure enclomiphene.
This compound, the trans-isomer of clomiphene, is primarily responsible for the desired therapeutic effect in men.[1] By blocking estrogen receptors in the hypothalamus, it disrupts the negative feedback loop, leading to increased secretion of gonadotropin-releasing hormone (GnRH). This, in turn, stimulates the pituitary gland to produce more luteinizing hormone (LH) and follicle-stimulating hormone (FSH), ultimately enhancing endogenous testosterone production and spermatogenesis.[1]
Signaling Pathway and Mechanism of Action
Both this compound and clomiphene citrate exert their effects through the hypothalamic-pituitary-gonadal (HPG) axis. The primary mechanism involves the antagonism of estrogen receptors at the level of the hypothalamus.
Head-to-Head Comparison: Efficacy
A key retrospective study by Thomas et al. (2023) provides a direct comparison of this compound and clomiphene citrate in men treated for infertility, abnormal semen parameters, or hypogonadism.[2]
Hormonal Parameters
Both treatments led to a significant increase in total testosterone.[2] However, only this compound produced a statistically significant increase in both FSH and LH levels.[2]
| Parameter | This compound (EC) | Clomiphene Citrate (CC) |
| Number of Subjects | 46 | 32 |
| Baseline Total Testosterone (ng/dL) | 288.0 | 269.5 |
| Follow-up Total Testosterone (ng/dL) | 591.0 (p<0.001) | 551.0 (p<0.001) |
| Baseline FSH (IU/L) | 4.8 | 4.1 |
| Follow-up FSH (IU/L) | 8.3 (p<0.001) | 6.2 (p=0.059) |
| Baseline LH (IU/L) | 4.8 | 4.5 |
| Follow-up LH (IU/L) | 8.9 (p<0.001) | 6.7 (p=0.052) |
| Baseline Estradiol (pg/mL) | 27.0 | 25.0 |
| Follow-up Estradiol (pg/mL) | 41.0 (p<0.001) | 36.0 (p=0.002) |
| Table 1: Comparison of Hormonal Parameters. Data from Thomas et al. (2023).[2] |
Semen Parameters
While both treatments showed an increase in sperm motility, only the this compound group demonstrated a statistically significant improvement in total motile sperm count (TMSC).[2] Neither treatment resulted in a significant change in semen volume or sperm concentration.[2]
| Parameter | This compound (EC) | Clomiphene Citrate (CC) |
| Baseline Sperm Concentration (million/mL) | 22.1 | 18.9 |
| Follow-up Sperm Concentration (million/mL) | 27.9 (p=0.170) | 22.8 (p=0.480) |
| Baseline Sperm Motility (%) | 37.0 | 35.0 |
| Follow-up Sperm Motility (%) | 43.0 (p=0.010) | 41.0 (p=0.040) |
| Baseline Total Motile Sperm Count (million) | 21.0 | 18.9 |
| Follow-up Total Motile Sperm Count (million) | 35.2 (p=0.003) | 24.5 (p=0.180) |
| Table 2: Comparison of Semen Parameters. Data from Thomas et al. (2023).[2] |
Pharmacokinetics: The Tale of Two Isomers
The differing pharmacokinetic profiles of enclomiphene and zuclomiphene are central to the comparative performance of the two drugs. Enclomiphene has a shorter half-life, while zuclomiphene has a significantly longer half-life and tends to accumulate in the body with chronic dosing. This accumulation of the more estrogenic isomer is thought to contribute to some of the adverse effects associated with clomiphene citrate.
Experimental Protocols
The data presented in Tables 1 and 2 are derived from a retrospective analysis conducted by Thomas et al. (2023).[2]
Study Design and Patient Population
-
Design: A retrospective analysis of men who received either this compound or clomiphene citrate monotherapy for at least three months.[2]
-
Inclusion Criteria: Men aged 18 years or older presenting with primary infertility, abnormal semen parameters, or hypogonadism.[2]
-
Exclusion Criteria: Patients on concomitant medications known to affect the HPG axis.
-
Dosage: The clomiphene citrate group received 50 mg every other day.[2] The dosage for the this compound group was not explicitly stated in the primary publication.
Data Collection and Analysis
-
Hormonal Analysis: Baseline and follow-up serum levels of total testosterone, FSH, LH, and estradiol were measured. The specific assay methods were not detailed in the publication.
-
Semen Analysis: Semen parameters, including volume, concentration, motility, and total motile sperm count, were assessed at baseline and follow-up. The specific methodology for semen analysis (e.g., adherence to WHO criteria) was not detailed in the publication.
-
Statistical Analysis: Paired and unpaired t-tests were used to compare variables, with a significance level set at p<0.05.[2]
Safety and Tolerability
While the retrospective study by Thomas et al. did not provide a detailed comparison of adverse events, the differing pharmacological profiles of enclomiphene and zuclomiphene suggest a more favorable side-effect profile for this compound. The accumulation of the estrogenic zuclomiphene isomer with clomiphene citrate use is hypothesized to be responsible for side effects such as mood swings and visual disturbances. A systematic review and meta-analysis of randomized controlled trials of SERMs for male hypogonadism noted that the incidence of adverse events was generally low, but a direct head-to-head comparison of enclomiphene and clomiphene citrate regarding safety from a randomized controlled trial is lacking in the current literature.[3][4]
Conclusion
The available head-to-head data, primarily from a retrospective study, suggests that while both this compound and clomiphene citrate are effective in increasing total testosterone levels in men with hypogonadism and/or infertility, this compound demonstrates a more favorable profile in terms of its effects on gonadotropins and semen parameters.[2] Specifically, this compound led to statistically significant increases in FSH and LH, as well as total motile sperm count, which was not observed with clomiphene citrate.[2]
The distinct pharmacokinetic properties of the two isomers in clomiphene citrate, with the prolonged half-life of the estrogenic zuclomiphene, provide a pharmacological rationale for the potentially superior clinical profile of pure this compound. For drug development professionals, these findings highlight the potential of isomer-specific formulations to optimize therapeutic outcomes and minimize adverse effects.
Further research, particularly in the form of large-scale, prospective, randomized controlled trials directly comparing this compound and clomiphene citrate, is warranted to definitively establish the relative efficacy and safety of these two treatments. Such studies would provide a more robust evidence base for clinical decision-making and future drug development in the field of male reproductive health.
References
- 1. mensreproductivehealth.com [mensreproductivehealth.com]
- 2. Efficacy of Clomiphene Citrate Versus this compound for Male Infertility Treatment: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clomiphene or this compound for the treatment of male hypogonadism: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clomiphene or this compound for the treatment of male hypogonadism: a systematic review and meta-analysis of randomized controlled trials - Archives of Endocrinology and Metabolism [aem-sbem.com]
A Comparative Guide to Enclomiphene Citrate Quantification: ELISA vs. LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of enclomiphene citrate, the trans-isomer of clomiphene citrate, is critical for pharmacokinetic studies, clinical monitoring, and drug development. This compound acts as a selective estrogen receptor modulator (SERM), primarily used to increase testosterone levels in men with secondary hypogonadism by stimulating the hypothalamic-pituitary-gonadal axis. This guide provides a comprehensive comparison of two common analytical methods for en-clomiphene citrate quantification: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: A Comparative Analysis of LC-MS/MS Methodologies
While a direct cross-validation study between a commercially available this compound ELISA kit and an LC-MS/MS method was not identified in publicly available literature, this section summarizes the performance characteristics of various validated LC-MS/MS methods for the quantification of enclomiphene in human plasma. This data provides a benchmark for sensitivity and specificity that any alternative method, such as ELISA, would need to meet or exceed.
| Parameter | Method 1 | Method 2 | Method 3 |
| Lower Limit of Quantification (LLOQ) | 7 pg/mL | 0.149 ng/mL | Not Reported |
| Linearity Range | Not Specified | 0.149 – 22.275 ng/mL | Not Reported |
| Matrix | Human Plasma | Human Plasma | Human Plasma |
| Internal Standard | N-desmethyltamoxifen | Glipizide | Nilotinib |
| Extraction Method | Liquid-Liquid Extraction | Solid Phase Extraction | Not Specified |
| Mean Recovery | Not Reported | 85.7% | Not Reported |
| Within-day Coefficient of Variation (%CV) | 2.1% to 7.2% | < 12.3% | Not Reported |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is a representative example for the quantification of enclomiphene in human plasma.
1. Sample Preparation (Solid Phase Extraction)
-
To 300 µL of human plasma, add the internal standard (Glipizide).
-
Perform solid-phase extraction to isolate the analytes and internal standard. This step is crucial for removing plasma proteins and other interfering substances.
-
Elute the analytes from the SPE cartridge.
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.
2. LC-MS/MS Analysis
-
Chromatographic System: Utilize a high-performance liquid chromatography (HPLC) system.
-
Column: ACQUITY UPLC® BEH C18 1.7µ (2.1 mm x 100 mm) reverse phase column.
-
Mobile Phase: An isocratic mobile phase consisting of 5 mM Ammonium Acetate in water (pH 4.00 ± 0.05) and methanol (38:62 v/v).
-
Flow Rate: Maintain a constant flow rate.
-
Mass Spectrometry: Employ a tandem mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode.
-
Detection: Monitor the transitions of the protonated molecular ions to their product ions in multiple reaction monitoring (MRM) mode. For enclomiphene, this would be m/z 406.2 → 100.0.
Representative Competitive ELISA Protocol
Please Note: A specific commercial ELISA kit for the quantification of this compound was not identified. The following is a general protocol for a competitive ELISA, which is the likely format for such an assay.
1. Principle In a competitive ELISA, a known amount of enzyme-labeled enclomiphene competes with the enclomiphene in the sample for binding to a limited number of anti-enclomiphene antibody-coated wells. The amount of colored product formed is inversely proportional to the amount of enclomiphene in the sample.
2. Materials
-
Microplate pre-coated with anti-enclomiphene antibody
-
Enclomiphene standards
-
Enzyme-conjugated enclomiphene
-
Wash buffer
-
Substrate solution (e.g., TMB)
-
Stop solution
3. Assay Procedure
-
Add standards and samples to the appropriate wells of the microplate.
-
Add the enzyme-conjugated enclomiphene to all wells.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate until color develops.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
4. Data Analysis
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of enclomiphene in the samples by interpolating their absorbance values from the standard curve.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for cross-validating ELISA and LC-MS methods.
Signaling Pathway of this compound
Caption: this compound's mechanism of action.
Discussion and Conclusion
LC-MS/MS is widely regarded as the gold standard for small molecule quantification due to its high specificity, sensitivity, and ability to multiplex. The use of a mass detector allows for the unambiguous identification and quantification of the analyte, minimizing the risk of cross-reactivity with structurally similar compounds. However, LC-MS/MS requires significant capital investment in instrumentation and highly trained personnel.
ELISA , on the other hand, offers a higher throughput, lower cost per sample, and simpler workflow, making it suitable for screening large numbers of samples. The main limitation of ELISA is the potential for cross-reactivity of the antibody with related compounds, which could lead to an overestimation of the analyte concentration. The development and validation of a specific and sensitive antibody are critical for a reliable ELISA.
Cross-validation of these two methods is essential to ensure the accuracy and reliability of the data generated. A successful cross-validation would demonstrate a strong correlation between the concentrations measured by both ELISA and LC-MS/MS, providing confidence in the use of the higher-throughput ELISA for routine analysis, with LC-MS/MS serving as a confirmatory method.
Validating Bioassay for Enclomiphene Citrate Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating a bioassay to determine the activity of enclomiphene citrate, a selective estrogen receptor modulator (SERM). It offers a comparative analysis of this compound against other relevant SERMs, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is the trans-isomer of clomiphene citrate, a non-steroidal SERM. It functions primarily as an estrogen receptor (ER) antagonist, particularly at the hypothalamus and pituitary gland. By blocking the negative feedback of estrogen on the hypothalamic-pituitary-gonadal (HPG) axis, enclomiphene stimulates the release of gonadotropin-releasing hormone (GnRH), leading to increased production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This, in turn, enhances endogenous testosterone production. Unlike its isomeric counterpart, zuclomiphene, which exhibits estrogenic properties, enclomiphene's antagonistic activity is key to its therapeutic potential.
Comparative Performance of SERMs
To objectively assess the bioactivity of this compound, its performance in key in vitro assays can be compared with other SERMs. The following table summarizes the binding affinities of this compound and its comparators for the estrogen receptor alpha (ERα), a primary target for these compounds.
Table 1: Comparative Binding Affinity of SERMs for Estrogen Receptor Alpha (ERα)
| Compound | Assay Type | IC50 / Ki (nM) | Source |
| This compound | DrugMatrix in vitro pharmacology assay | 4.56 (IC50) | [1] |
| Zuclomiphene Citrate | - | Data not readily available in comparable assays | - |
| Clomiphene Citrate | Radioreceptor Assay (rat uterus) | - | [2] |
| Tamoxifen | Competitive binding assay (wt-ERαLBD) | ~20-50 (IC50) | [3][4][5] |
| Raloxifene | Scintillation proximity assay | 2 (Ki) | [6] |
| 17β-Estradiol (Reference Agonist) | Competitive binding assay | ~0.1-1 (IC50/Kd) | [7][8] |
Note: IC50 and Ki values are dependent on the specific assay conditions and cell types used. Direct comparison between different studies should be made with caution.
Experimental Protocols
Validating a bioassay for this compound activity involves assessing its ability to bind to the estrogen receptor and modulate its function. The following are detailed protocols for a competitive binding assay and a functional reporter gene assay.
ERα Competitive Binding Assay
This assay determines the binding affinity of this compound to the estrogen receptor alpha by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Human recombinant ERα protein
-
[3H]-Estradiol (radioligand)
-
This compound and other test compounds
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation cocktail
-
Glass fiber filters
-
96-well plates
-
Scintillation counter
Protocol:
-
Preparation of Reagents:
-
Prepare a series of dilutions of the test compounds (this compound, comparators) and unlabeled 17β-estradiol (for standard curve) in the assay buffer.
-
Dilute the [3H]-Estradiol in the assay buffer to a final concentration of approximately 0.1-1.0 nM.
-
Dilute the recombinant ERα protein in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add the diluted test compounds or unlabeled estradiol to the respective wells.
-
Add the diluted ERα protein to all wells.
-
Initiate the binding reaction by adding the diluted [3H]-Estradiol to all wells.
-
For determining non-specific binding, add a high concentration of unlabeled estradiol to a set of wells.
-
-
Incubation:
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the protein-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
-
Detection:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
ERα Luciferase Reporter Gene Assay
This cell-based assay measures the functional antagonist activity of this compound by quantifying its ability to inhibit estrogen-induced gene expression.
Materials:
-
Human breast cancer cell line stably expressing ERα and a luciferase reporter gene under the control of an estrogen response element (ERE) (e.g., MCF-7-ERE-Luc).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).
-
Charcoal-stripped FBS (to remove endogenous steroids).
-
17β-Estradiol.
-
This compound and other test compounds.
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Protocol:
-
Cell Culture and Plating:
-
Culture the MCF-7-ERE-Luc cells in DMEM with 10% FBS.
-
For the assay, switch the cells to a medium containing charcoal-stripped FBS for at least 48 hours to deplete endogenous steroids.
-
Trypsinize and seed the cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (this compound, comparators) in the medium containing charcoal-stripped FBS.
-
Aspirate the medium from the cells and add the diluted test compounds.
-
To determine the antagonist activity, add a fixed concentration of 17β-estradiol (e.g., 0.1 nM) to the wells containing the test compounds.
-
Include control wells with cells treated with vehicle, 17β-estradiol alone, and test compounds alone.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for 18-24 hours.
-
-
Luciferase Assay:
-
Aspirate the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to each well.
-
-
Detection:
-
Measure the luminescence in each well using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a measure of cell viability if necessary.
-
Plot the percentage of inhibition of estradiol-induced luciferase activity against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the maximal estradiol response).
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in the HPG axis.
Experimental Workflow for Bioassay Validation
Caption: Experimental workflow for validating this compound bioactivity.
Logical Relationship of the Validation Process
Caption: Logical flow of the this compound bioassay validation process.
References
- 1. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 2. Estrogen receptor binding material in blood of patients after clomiphene citrate administration: determination by a radioreceptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Antiestrogenic Activity Score for tamoxifen and its metabolites is associated with breast cancer outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. raloxifene | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Structure-Function Relationships of the Raloxifene-Estrogen Receptor-α Complex for Regulating Transforming Growth Factor-α Expression in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Study of Enclomiphene Citrate Across Different Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of enclomiphene citrate across various species, drawing from available preclinical and clinical data. This compound, the trans-isomer of clomiphene citrate, is a selective estrogen receptor modulator (SERM) that has been investigated for its potential to increase endogenous testosterone levels. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to offer a comprehensive resource for researchers in the field.
Data Presentation
The following tables summarize the quantitative effects of this compound on key hormonal parameters across different species.
Table 1: Effects of this compound on Serum Testosterone Levels
| Species | Dosage | Duration | Baseline Testosterone (ng/dL) | Post-treatment Testosterone (ng/dL) | Fold Increase | Reference |
| Human (Secondary Hypogonadism) | 12.5 mg/day | 6 weeks | ~300 | ~550 | ~1.8 | [1] |
| 25 mg/day | 6 weeks | ~300 | ~604 | ~2.0 | [1] | |
| Baboon (Male) | 1.5 mg/kg/day | 12 days | 170 | 1144 | ~6.7 | [2] |
| Rat (Male) | 10 mg/kg (oral) | Not specified | Not specified | Significantly increased (p < 0.01) | Not specified | [3] |
Table 2: Effects of this compound on Luteinizing Hormone (LH) Levels
| Species | Dosage | Duration | Baseline LH (mIU/mL) | Post-treatment Change in LH (mIU/mL) | Reference |
| Human (Secondary Hypogonadism) | 12.5 mg/day | 3 months | Not specified | +5.1 | [4] |
| 25 mg/day | 3 months | Not specified | +7.4 | [4] | |
| Baboon (Male) | 1.5 mg/kg/day | 12 days | Not specified | No statistically significant increase | [2] |
| Rat (Male) | 0.05 - 5.0 mg/kg/day (Clomiphene Citrate) | 7-14 days | Not specified | Decreased | [5] |
Table 3: Effects of this compound on Follicle-Stimulating Hormone (FSH) Levels
| Species | Dosage | Duration | Baseline FSH (mIU/mL) | Post-treatment Change in FSH (mIU/mL) | Reference |
| Human (Secondary Hypogonadism) | 12.5 mg/day | 3 months | Not specified | +4.8 | [4] |
| 25 mg/day | 3 months | Not specified | +6.9 | [4] | |
| Baboon (Male) | 1.5 mg/kg/day | 12 days | Not specified | No statistically significant increase | [2] |
| Rat (Male) | 0.05 - 5.0 mg/kg/day (Clomiphene Citrate) | 7-14 days | Not specified | Decreased | [5] |
Note on Rat Studies: The available data for rats is on clomiphene citrate, which is a mixture of enclomiphene and zuclomiphene. The effects of pure this compound in this species may differ.
Experimental Protocols
Human Clinical Trial for Secondary Hypogonadism
-
Objective: To evaluate the efficacy of this compound in increasing testosterone levels in men with secondary hypogonadism.[1][4]
-
Study Design: Randomized, double-blind, placebo-controlled Phase IIb study.[4]
-
Participants: Men aged 18-60 years with morning serum testosterone levels <250 ng/dL on two separate occasions and low or normal LH levels.[4]
-
Intervention:
-
Hormone Analysis:
-
Testosterone: Blood samples were collected in the morning (between 7 and 10 a.m.) to measure total testosterone levels.[6] Analysis was performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or a validated immunoassay.[7]
-
LH and FSH: Serum levels of LH and FSH were measured using immunoassays.[8][9] Blood samples were typically collected at baseline and at specified intervals throughout the study.
-
Baboon Study
-
Objective: To assess the effect of this compound on serum testosterone levels in male baboons.[2]
-
Animals: Adult male baboons.
-
Intervention: Oral administration of this compound at a dose of 1.5 mg/kg/day.[2]
-
Duration: 12 days.[2]
-
Hormone Analysis: Serum hormone measurements for testosterone, LH, and FSH were taken at day 0 (baseline), day 12, and day 19.[2] Specific assay methods were not detailed in the available summary but would typically involve species-specific immunoassays.
Zebrafish Study
-
Objective: To investigate the effects of enclomiphene hydrochloride on the craniofacial development of zebrafish.[10][11]
-
Animals: Wild-type zebrafish (Danio rerio) larvae.[10]
-
Intervention: Larvae were exposed to enclomiphene hydrochloride in their rearing water for five consecutive days at key points during calvarial development.[10][11]
-
Endpoint: After the exposure period, the larvae were raised to adulthood in normal water. The primary endpoint was the analysis of the interfrontal suture for signs of premature fusion (craniosynostosis) using whole-mount skeletal staining.[10][11]
Mandatory Visualization
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for an in vivo study.
References
- 1. Testosterone restoration using this compound in men with secondary hypogonadism: a pharmacodynamic and pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for the Treatment of Secondary Male Hypogonadism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. medcentral.com [medcentral.com]
- 5. Characterization of the effects of clomiphene citrate on reproductive physiology in male rats of various ages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Testosterone Levels Test: MedlinePlus Medical Test [medlineplus.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
- 9. View Test [apps.sbgh.mb.ca]
- 10. Clomiphene Citrate and Enclomiphene Hydrochloride Exposure Is Associated With Interfrontal Suture Fusion in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clomiphene Citrate and Enclomiphene Hydrochloride Exposure Is Associated With Interfrontal Suture Fusion in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical analysis of enclomiphene citrate clinical trial data for research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed statistical analysis of clinical trial data for enclomiphene citrate and its therapeutic alternatives in the management of secondary hypogonadism. By objectively comparing performance metrics and outlining experimental methodologies, this document serves as a resource for researchers and professionals in the field of drug development.
Mechanism of Action: A Comparative Overview
Secondary hypogonadism is characterized by insufficient testosterone production due to dysfunction in the hypothalamic-pituitary-gonadal (HPG) axis. The treatments discussed herein employ distinct mechanisms to restore hormonal balance.
Enclomiphene and Clomiphene Citrate: Both are Selective Estrogen Receptor Modulators (SERMs). They act as estrogen receptor antagonists at the level of the hypothalamus and pituitary gland.[1] This blockade disrupts the negative feedback loop of estrogen, leading to an increase in the secretion of Gonadotropin-Releasing Hormone (GnRH).[1] Subsequently, the pituitary gland releases more Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), which stimulate the testes to produce more testosterone and support spermatogenesis.[1] Enclomiphene is the pure trans-isomer of clomiphene citrate, which is a mixture of trans-enclomiphene and cis-zuclomiphene.[2]
Testosterone Replacement Therapy (TRT): This approach involves the administration of exogenous testosterone to directly compensate for the body's deficient production. Common formulations include topical gels, injections, and pellets. While effective at raising serum testosterone levels, TRT can suppress the HPG axis, leading to decreased endogenous testosterone production and potentially impairing fertility.
Anastrozole: As an aromatase inhibitor, anastrozole blocks the enzyme aromatase, which is responsible for the peripheral conversion of testosterone to estradiol. By reducing estradiol levels, anastrozole lessens the negative feedback on the HPG axis, thereby increasing LH and FSH production and, consequently, endogenous testosterone synthesis.
Signaling Pathway Diagrams
Caption: this compound Signaling Pathway.
Caption: Testosterone Replacement Therapy (TRT) Signaling Pathway.
Caption: Anastrozole Signaling Pathway.
Experimental Protocols
This section details the methodologies of key clinical trials referenced in this guide.
This compound vs. Topical Testosterone (ZA-304 & ZA-305)
These were two parallel, randomized, double-blind, double-dummy, placebo-controlled, multicenter, Phase III studies.
-
Objective: To evaluate the effects of two doses of this compound versus topical testosterone gel on serum testosterone, LH, FSH, and sperm counts in men with secondary hypogonadism.
-
Patient Population: Overweight men aged 18-60 years with secondary hypogonadism.
-
Inclusion Criteria: Early morning serum total testosterone levels ≤300 ng/dL and low or normal LH (<9.4 IU/L) on two separate occasions.
-
Interventions:
-
This compound (12.5 mg or 25 mg daily)
-
Topical testosterone gel (AndroGel® 1.62%)
-
Placebo
-
-
Duration: 16 weeks.
-
Primary Outcome Measures:
-
Hormone and Semen Analysis: Serum samples were collected at baseline and after 16 weeks to determine hormone levels. Semen samples were provided twice at the beginning and twice at the end of the study.
References
Enclomiphene Citrate: A Comparative Analysis of its Reproducible Effects on Hormone Levels
For researchers, scientists, and drug development professionals, understanding the reproducibility and comparative efficacy of hormonal treatments is paramount. This guide provides an objective comparison of enclomiphene citrate's effects on key hormone levels against other therapeutic alternatives, supported by experimental data.
This compound is a selective estrogen receptor modulator (SERM) that has been investigated for the treatment of secondary hypogonadism in men. Unlike exogenous testosterone therapies, this compound works by stimulating the body's own production of testosterone.[1][2] It achieves this by acting as an estrogen receptor antagonist in the hypothalamus, which in turn increases the release of gonadotropin-releasing hormone (GnRH). This stimulates the pituitary gland to produce more luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to increased testosterone production in the testes.[3][4]
Comparative Hormonal Effects of this compound and Alternatives
The following tables summarize the quantitative effects of this compound, testosterone replacement therapy (TRT), and clomiphene citrate on serum testosterone, LH, and FSH levels as reported in various clinical studies.
Table 1: this compound Effects on Hormone Levels
| Study/Dosage | Treatment Duration | N | Baseline Total Testosterone (ng/dL) | Change in Total Testosterone (ng/dL) | Baseline LH (mIU/mL) | Change in LH (mIU/mL) | Baseline FSH (mIU/mL) | Change in FSH (mIU/mL) |
| Wiehle et al. (ZA-203) / 12.5 mg | 3 months | ~41 | <250 | - | - | - | - | - |
| Wiehle et al. (ZA-203) / 25 mg | 3 months | ~41 | <250 | - | - | - | - | - |
| Wiehle et al. / 6.25 mg | 6 weeks | 12 | <350 | - | - | - | - | - |
| Wiehle et al. / 12.5 mg | 6 weeks | 10 | <350 | - | - | - | - | - |
| Wiehle et al. / 25 mg | 6 weeks | 11 | <350 | Mean: 604 (SD: 160) | - | - | - | - |
Table 2: Testosterone Replacement Therapy (TRT) Effects on Hormone Levels
| Study/Dosage | Treatment Duration | N | Baseline Total Testosterone (ng/dL) | Change in Total Testosterone (ng/dL) | Baseline LH (mIU/mL) | Change in LH (mIU/mL) | Baseline FSH (mIU/mL) | Change in FSH (mIU/mL) |
| Wiehle et al. (ZA-203) / Topical 1% | 3 months | ~41 | <250 | - | - | Decreased | - | Decreased |
| Wiehle et al. / Transdermal | 6 weeks | 11 | <350 | Mean: 500 (SD: 278) | - | - | - | - |
Table 3: Clomiphene Citrate Effects on Hormone Levels
| Study/Dosage | Treatment Duration | N | Baseline Total Testosterone (ng/dL) | Change in Total Testosterone (ng/dL) | Baseline LH (mIU/mL) | Change in LH (mIU/mL) | Baseline FSH (mIU/mL) | Change in FSH (mIU/mL) |
| Da Ros et al. / 25 mg daily | 6 months | 125 | Low/Low normal | Increased by 115% | - | - | - | - |
| Taylor et al. / 50 mg every other day | 23 months | 104 | - | Similar to TGRT | - | - | - | - |
| Dadhich et al. / Not specified | Not specified | 52 | 235 | To 438 | - | - | - | - |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for interpreting the data accurately.
This compound Studies (Wiehle et al.)
-
Study Design: These were randomized, controlled clinical trials. The ZA-203 study was a Phase II trial.
-
Participant Population: Men with secondary hypogonadism, characterized by low morning serum testosterone levels (<250 ng/dL or <350 ng/dL) on at least two occasions.[2]
-
Intervention: Oral this compound administered daily at doses of 6.25 mg, 12.5 mg, or 25 mg.[5]
-
Comparator: Placebo or topical/transdermal testosterone gel.[6]
-
Primary Endpoints: The primary outcome measures were changes in hormone levels, including total testosterone, LH, and FSH, from baseline to the end of the treatment period.[2]
Testosterone Replacement Therapy (TRT) Studies
-
Study Design: These studies often serve as the active control group in trials evaluating new therapies for hypogonadism.
-
Participant Population: Men diagnosed with hypogonadism, typically with low baseline testosterone levels.
-
Intervention: Administration of exogenous testosterone, commonly through topical gels or transdermal patches.[5] The goal of TRT is to restore serum testosterone concentrations to the normal physiological range.[7]
-
Hormonal Response: TRT is known to suppress the hypothalamic-pituitary-gonadal (HPG) axis, leading to a decrease in endogenous LH and FSH production.[8]
Clomiphene Citrate Studies
-
Study Design: A mix of retrospective and prospective cohort studies, as well as some randomized controlled trials.[9]
-
Participant Population: Men with hypogonadism, often with a desire to preserve fertility.[10]
-
Intervention: Oral clomiphene citrate, with doses typically ranging from 25 mg daily to 50 mg every other day.[9][10]
-
Mechanism: As a SERM, clomiphene citrate blocks estrogen receptors at the hypothalamus, leading to increased GnRH, LH, and FSH secretion, and consequently, enhanced endogenous testosterone production.[11]
Visualizing the Pathways and Processes
To further elucidate the mechanisms and workflows, the following diagrams are provided.
Caption: Mechanism of Action of this compound
Caption: Typical Clinical Trial Workflow for Hormonal Treatments
References
- 1. Clomiphene Citrate Treatment as an Alternative Therapeutic Approach for Male Hypogonadism: Mechanisms and Clinical Implications [mdpi.com]
- 2. hims.com [hims.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. youtube.com [youtube.com]
- 7. Testosterone Replacement Therapy in Hypogonadal Men - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Dose-dependent response to long-term clomiphene citrate in male functional hypogonadotropic hypogonadism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wjarr.com [wjarr.com]
- 11. Treatment of male hypogonadism with clomiphene citrate- where do we stay? | GSC Advanced Research and Reviews [gsconlinepress.com]
Safety Operating Guide
Navigating the Safe Disposal of Enclomiphene Citrate: A Procedural Guide
The proper disposal of Enclomiphene Citrate, a selective estrogen receptor modulator (SERM), is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to prevent environmental contamination and ensure compliance with regulatory standards. This guide provides a comprehensive operational plan for researchers, scientists, and drug development professionals to manage and dispose of this compound waste safely and effectively.
Operational Disposal Plan: Step-by-Step Procedures
This plan outlines the necessary steps for handling this compound waste from the point of generation to final disposal. It is imperative to treat all materials that have come into contact with the compound as potentially hazardous.
1. Immediate Handling and Segregation:
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including chemical-impermeable gloves, a lab coat, and safety goggles.[1][2]
-
Waste Segregation: At the point of generation, immediately segregate all this compound waste from general laboratory trash. This includes unused or expired product, contaminated lab supplies (e.g., gloves, pipette tips, absorbent paper), and empty containers.
-
Designated Waste Containers: Place all waste into clearly labeled, suitable, and closed containers designated for hazardous chemical waste.[1][3]
2. Decontamination of Reusable Materials:
-
Glassware and Equipment: Non-porous, reusable materials can be decontaminated. A common procedure for related compounds involves soaking the items in a 10% bleach solution for 24 hours, followed by thorough rinsing.[4]
3. Management of Different Waste Streams:
-
Unused/Expired Product: The pure chemical product must not be disposed of in household garbage or flushed down the sewer system.[1][3][5] It should be collected and prepared for disposal via a licensed chemical destruction facility.[1][3]
-
Contaminated Materials: All disposable items contaminated with this compound, such as gloves, bench paper, and vials, must be disposed of as hazardous waste.[4][6]
-
Empty Packaging: Containers that held the product should be triple-rinsed with an appropriate solvent (or equivalent).[1][3] The rinsate should be collected as hazardous waste. After rinsing, the packaging can be punctured to prevent reuse and then disposed of in a sanitary landfill or through controlled incineration, in accordance with local regulations.[1][3]
4. Spill Management:
-
Containment: In the event of a spill, prevent the substance from entering drains or water courses.[5][7]
-
Cleanup: For dry spills, avoid generating dust.[7] Use dry cleanup procedures such as carefully sweeping or vacuuming the material into a sealed container for disposal.[7] For liquid spills, absorb the material with an inert, liquid-binding material (e.g., diatomite) and place it into the designated hazardous waste container.[2]
-
Decontamination: Clean the spill area thoroughly after material collection.[2]
5. Final Disposal Protocol:
-
Regulatory Compliance: All disposal activities must strictly adhere to local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9][10]
-
Licensed Waste Handler: Arrange for the collection, transport, and disposal of the hazardous waste through a licensed and certified chemical waste management contractor.[1][3] The preferred method of destruction is controlled incineration with flue gas scrubbing.[1][3]
Summary of Disposal and Safety Guidelines
The following table summarizes the critical safety and disposal information for this compound based on Safety Data Sheets and regulatory best practices.
| Guideline Category | Specific Recommendation | Rationale & Source |
| Product Disposal | Must not be disposed of with household garbage.[5] | Prevents uncontrolled release into the environment. |
| Do not allow the product to reach any sewage system or waterway.[1][3][5] | The compound is classified as slightly hazardous for water.[5] | |
| Dispose of via a licensed chemical destruction plant or controlled incineration.[1][3] | Ensures complete and safe destruction of the active pharmaceutical ingredient. | |
| Contaminated Packaging | Triple-rinse containers and collect the rinsate as hazardous waste.[1][3] | Removes residual product to allow for safer disposal of the container. |
| Puncture rinsed containers to prevent reuse before disposal.[1][3] | A safety measure to ensure empty containers are not accidentally repurposed. | |
| Handling & PPE | Wear chemical-impermeable gloves, eye protection, and protective clothing.[1][2] | Minimizes personal exposure during handling and disposal procedures. |
| Handle in a well-ventilated area and avoid dust formation.[1][3] | Reduces the risk of inhalation exposure. | |
| Regulatory Framework | All waste must be handled in accordance with local, state, and federal regulations.[2][5][10] | Ensures legal compliance and standardized safety (e.g., EPA RCRA).[8][9] |
Experimental Protocols
The provided search results do not contain specific experimental protocols for the disposal of this compound. The procedures outlined above are based on standard chemical safety guidelines, regulatory requirements, and information from Safety Data Sheets for this compound and structurally related compounds.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of waste containing this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. echemi.com [echemi.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. unthsc.edu [unthsc.edu]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. sdmedwaste.com [sdmedwaste.com]
- 9. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 10. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
Personal protective equipment for handling Enclomiphene Citrate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Enclomiphene Citrate. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with significant health hazards. It is harmful if swallowed, in contact with skin, or inhaled.[1] Crucially, it is also classified as a reproductive toxin that may damage fertility or the unborn child.[2][3] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Recommended Personal Protective Equipment for this compound
| Activity | Required Personal Protective Equipment (PPE) |
| Weighing and Aliquoting | Chemical-resistant gloves (e.g., nitrile), lab coat, safety glasses with side shields or chemical safety goggles, and a NIOSH/MSHA or European Standard EN 149 approved respirator.[2] Work should be conducted in a certified chemical fume hood. |
| Solution Preparation | Chemical-resistant gloves, lab coat, and safety glasses with side shields or chemical safety goggles.[1][3] A fume hood is recommended to avoid inhalation of any aerosols. |
| In-vitro/In-vivo Dosing | Chemical-resistant gloves, lab coat, and safety glasses.[2] |
| Waste Disposal | Chemical-resistant gloves, lab coat, and safety glasses.[1][3] |
Step-by-Step Handling and Operational Plan
1. Pre-Handling Preparations:
-
Training: All personnel must be trained on the hazards of this compound and the procedures outlined in this guide.
-
Area Designation: Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Emergency Preparedness: Ensure that a safety shower and an eyewash station are readily accessible.[2]
2. Handling Procedures:
-
Weighing:
-
Always handle solid this compound within a chemical fume hood to prevent inhalation of dust particles.
-
Use appropriate tools (e.g., spatulas, weigh paper) and clean them thoroughly after use.
-
-
Dissolving:
-
When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.
-
If heating is required, use a controlled heating method (e.g., water bath) and ensure proper ventilation.
-
-
General Practices:
3. Spill Management:
-
Evacuation: In case of a significant spill, evacuate the area and prevent entry.
-
Containment: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Cleanup:
-
Wear appropriate PPE, including a respirator.
-
Carefully collect the absorbed material into a sealed container for hazardous waste.
-
Decontaminate the spill area with a suitable cleaning agent (e.g., soap and water, or a specialized laboratory decontaminant).
-
-
Reporting: Report all spills to the laboratory supervisor or safety officer.
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and potential exposure.
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weigh paper, gloves, pipette tips) must be collected in a designated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and labeled hazardous waste container.
-
-
Disposal Method:
Experimental Workflow for Handling this compound
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
